Mobiletrex
Description
CH-1504 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an antirheumatic agent
Structure
2D Structure
3D Structure
Properties
CAS No. |
238074-89-0 |
|---|---|
Molecular Formula |
C23H23N5O5 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[[4-[2-(2,4-diaminoquinazolin-6-yl)ethyl]benzoyl]amino]-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C23H23N5O5/c1-12(21(30)31)10-18(22(32)33)26-20(29)15-7-4-13(5-8-15)2-3-14-6-9-17-16(11-14)19(24)28-23(25)27-17/h4-9,11,18H,1-3,10H2,(H,26,29)(H,30,31)(H,32,33)(H4,24,25,27,28) |
InChI Key |
NAWXUBYGYWOOIX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
238074-89-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-methylene-5,8,10-trideazaaminopterin CH-1504 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Methotrexate
Disclaimer: The requested topic, "Mobiletrex," did not yield any results in scientific or medical literature, suggesting it may be a fictitious name. This guide has been prepared on the assumption that the intended topic was Methotrexate (MTX) , a well-documented medication with a similar name used in oncology and immunology.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methotrexate (MTX) is a cornerstone therapeutic agent, classified as a folate antagonist antimetabolite.[1][2][3] It is widely utilized in the treatment of various neoplastic diseases, including breast cancer, leukemia, and lymphoma, as well as autoimmune disorders such as rheumatoid arthritis (RA), psoriasis, and Crohn's disease.[1] Its therapeutic effects are dose-dependent and stem from two distinct primary mechanisms of action: the inhibition of dihydrofolate reductase (DHFR), which is central to its antineoplastic activity, and the modulation of adenosine signaling pathways, which largely accounts for its anti-inflammatory and immunosuppressive effects.[1][4]
Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
The principal mechanism underlying the cytotoxic effects of methotrexate is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[2][5][6]
-
Molecular Interaction: Methotrexate is a structural analog of folic acid and exhibits an affinity for DHFR that is approximately 1000 times greater than that of its natural substrate, dihydrofolate (DHF).[1][7] This high-affinity, tight binding effectively blocks the enzyme's active site.[7]
-
Biochemical Consequence: DHFR is a critical enzyme in folate metabolism, responsible for catalyzing the reduction of DHF to the biologically active tetrahydrofolate (THF).[2][3] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purine nucleotides and thymidylate, a pyrimidine nucleotide.[1][2]
-
Cellular Impact: By inhibiting DHFR, methotrexate leads to a severe depletion of the intracellular THF pool.[2] This cessation of nucleotide precursor synthesis directly interferes with the replication and repair of DNA, as well as RNA synthesis.[1][2][6] The cytotoxic effect is most pronounced in rapidly proliferating cells, such as malignant cells, which have a high demand for nucleotide synthesis, making it an effective antineoplastic agent.[2][7]
Anti-inflammatory Mechanism of Action: Adenosine Signaling
In the context of autoimmune diseases, the anti-inflammatory effects of low-dose methotrexate are not primarily driven by DHFR inhibition but by a distinct mechanism involving the purine nucleoside adenosine.[1][4][8]
-
Enzymatic Inhibition: Inside the cell, methotrexate is converted to its polyglutamated forms (MTX-PGs).[6][9] MTX-PGs are potent inhibitors of aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme involved in the de novo purine synthesis pathway.[6][10][11]
-
Metabolite Accumulation: Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR.[11][12]
-
Adenosine Release: Elevated levels of AICAR inhibit AMP deaminase and adenosine deaminase, enzymes that catabolize AMP and adenosine, respectively.[13] This shifts purine metabolism towards the accumulation of AMP, which is subsequently dephosphorylated to adenosine by ecto-5'-nucleotidase (CD73) at the cell surface.[12][13][14] The net result is an increase in extracellular adenosine concentrations at sites of inflammation.[3][11]
-
Immunomodulation: Extracellular adenosine interacts with specific G-protein coupled receptors, particularly the A2A receptor, on the surface of immune cells like T-cells and neutrophils.[6][8][11] This receptor engagement triggers intracellular signaling cascades that exert potent anti-inflammatory effects, including the suppression of T-cell activation, downregulation of B-cell function, and reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6).[5][9][15]
Quantitative Data Summary
The efficacy of methotrexate can be quantified by its binding affinity for its target enzyme and its cytotoxic effect on various cell lines.
| Parameter | Target / Cell Line | Value | Reference |
| Ki (Inhibitory Constant) | Human Dihydrofolate Reductase (hDHFR) | 3.4 pM | [16] |
| IC50 (Half Maximal Inhibitory Concentration) | Daoy (Medulloblastoma) | 0.095 µM (95 nM) | [17] |
| Saos-2 (Osteosarcoma) | 0.035 µM (35 nM) | [17] | |
| HTC-116 (Colorectal Cancer) | 0.15 µM (at 48h) | [18] | |
| A-549 (Lung Carcinoma) | 0.10 µM (at 48h) | [18] | |
| HeLa (Cervical Cancer) | > 50 µg/ml (Free MTX at 24h) | [19] | |
| MCF-7 (Breast Cancer) | > 50 µg/ml (Free MTX at 24h) | [19] |
Note: IC50 values can vary significantly based on experimental conditions, including incubation time and the specific assay used.
Experimental Protocols
This protocol describes a spectrophotometric method to quantify the inhibitory activity of methotrexate on DHFR.
-
Principle: The assay measures the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which involves the concurrent oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, resulting from NADPH consumption, is monitored over time.[20]
-
Materials:
-
Recombinant human DHFR enzyme.
-
NADPH solution (in buffer).
-
Dihydrofolate (DHF) solution (in buffer with a reducing agent).
-
Methotrexate standards and test samples.
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of reading at 340 nm.
-
-
Methodology:
-
Prepare serial dilutions of methotrexate standards and test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and the methotrexate dilutions. Include control wells with enzyme but no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow inhibitor binding.
-
Initiate the reaction by adding a solution containing both NADPH and DHF to all wells.
-
Immediately begin kinetic reading, measuring the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each methotrexate concentration relative to the uninhibited control.
-
Plot percent inhibition versus methotrexate concentration and fit the data to a suitable model to calculate the IC50 value.
-
This protocol outlines a colorimetric assay to determine the cytotoxicity of methotrexate against a cancer cell line and calculate its IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., Saos-2, HCT-116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Methotrexate stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plate.
-
Microplate reader capable of reading absorbance at ~570 nm.
-
-
Methodology:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of methotrexate in complete culture medium.
-
Remove the old medium from the plate and add 100 µL of the methotrexate dilutions to the appropriate wells. Include untreated control wells (medium only) and blank wells (medium, no cells).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of ~630 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells after subtracting the blank absorbance.
-
Plot cell viability versus the logarithm of the methotrexate concentration and use non-linear regression to determine the IC50 value.
-
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 4. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 6. droracle.ai [droracle.ai]
- 7. proteopedia.org [proteopedia.org]
- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 11. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antiinflammatory mechanism of methotrexate depends on extracellular conversion of adenine nucleotides to adenosine by ecto-5'-nucleotidase: findings in a study of ecto-5'-nucleotidase gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ard.bmj.com [ard.bmj.com]
- 16. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. DSpace [diposit.ub.edu]
- 20. academic.oup.com [academic.oup.com]
Mobiletrex (Methotrexate) as a Dihydrofolate Reductase (DHFR) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate, also known under the brand name Mobiletrex, is a cornerstone therapeutic agent with a well-established role in the treatment of cancer and autoimmune diseases.[1][2] Its primary mechanism of action involves the potent and competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[3][4] This inhibition disrupts the synthesis of nucleotides, thereby impeding DNA replication and cell division, particularly in rapidly proliferating cells.[2][4][5] This technical guide provides an in-depth overview of this compound's interaction with DHFR, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for assessing its inhibitory activity, and the key signaling pathways affected.
Mechanism of Action
This compound functions as a folate analog, exhibiting a high affinity for the active site of DHFR.[2][6][7] By competitively binding to DHFR, it prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][5][8] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[3][5][9] The depletion of the THF pool ultimately leads to the inhibition of DNA synthesis, repair, and cellular replication, triggering cell cycle arrest in the S phase and, in some cases, apoptosis.[1][3][10]
Within the cell, this compound undergoes polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[3] These polyglutamated forms of this compound are retained more effectively within the cell and exhibit enhanced inhibitory effects on other folate-dependent enzymes, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[3][4][9] The inhibition of ATIC leads to an accumulation of adenosine, which contributes to the anti-inflammatory effects of this compound, particularly relevant in the treatment of autoimmune diseases like rheumatoid arthritis.[3][10]
The following diagram illustrates the core mechanism of this compound's action as a DHFR inhibitor.
Mechanism of this compound DHFR Inhibition
Quantitative Inhibition Data
The inhibitory potency of this compound against DHFR has been quantified in numerous studies. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme, substrate concentrations, and assay methodology.
| Parameter | Value | Enzyme Source | Experimental Conditions | Reference |
| IC50 | 0.12 ± 0.07 µM | Human | Enzymatic assay monitoring NADPH absorbance at 340 nm. | [11] |
| IC50 | 9.5 x 10⁻² µM | Daoy (medulloblastoma) cells | MTT assay after 6 days of incubation. | [12] |
| IC50 | 3.5 x 10⁻² µM | Saos-2 (osteosarcoma) cells | MTT assay after 6 days of incubation. | [12] |
| Kd | 9.5 nM | E. coli DHFR | Fluorescence titration monitoring tryptophan and Alexa 488 fluorescence. | [13][14] |
| Ki | 3.4 pM | Human DHFR | Calculated from IC50 values for competitive inhibitor binding. | [15] |
Experimental Protocols
The assessment of DHFR inhibition by this compound is a fundamental procedure in drug discovery and research. A common method is a spectrophotometric enzyme activity assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.
DHFR Enzyme Inhibition Assay
This protocol is a generalized procedure based on commercially available kits and published methodologies.[16][17][18][19]
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5 or Tris buffer, pH 7.5)[20][21]
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
This compound (Methotrexate), inhibitor
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DHFR Assay Buffer).[17] Perform serial dilutions to create a range of inhibitor concentrations.
-
Prepare a fresh solution of DHF in the assay buffer. Keep this solution protected from light.[16][17]
-
Prepare a fresh solution of NADPH in the assay buffer.[17]
-
Dilute the DHFR enzyme to the desired working concentration in cold assay buffer immediately before use.[20]
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells:
-
Enzyme Control (EC): Assay Buffer, DHFR enzyme, NADPH.
-
Inhibitor Control (IC): this compound solution, DHFR enzyme, NADPH.
-
Sample Screening (S): Test compound, DHFR enzyme, NADPH.
-
Background Control: Assay Buffer, NADPH (no enzyme).
-
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature, protected from light, to allow the inhibitor to interact with the enzyme.[17]
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_EC - Rate_IC) / Rate_EC] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
The following diagram outlines the general workflow for a DHFR inhibition assay.
Experimental Workflow for DHFR Inhibition Assay
Signaling Pathways and Cellular Effects
The inhibition of DHFR by this compound has profound downstream effects on cellular metabolism and signaling. The primary consequence is the disruption of nucleotide biosynthesis, which directly impacts DNA replication and cell division.
Key Downstream Effects:
-
Inhibition of Purine and Pyrimidine Synthesis: The lack of THF cofactors halts the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in pyrimidine synthesis.[3][5][10]
-
Cell Cycle Arrest: The inability to synthesize DNA precursors leads to an arrest of the cell cycle in the S-phase.[2][10]
-
Induction of Apoptosis: In rapidly dividing cells, particularly cancer cells, the sustained inhibition of DNA synthesis can trigger programmed cell death (apoptosis).[1]
-
Anti-inflammatory Effects: Through the inhibition of ATIC and the subsequent increase in adenosine release, this compound exerts anti-inflammatory effects by acting on adenosine receptors.[3] This is a key mechanism in its use for autoimmune disorders.
The following diagram illustrates the downstream cellular effects of DHFR inhibition by this compound.
Downstream Cellular Effects of this compound
Conclusion
This compound remains a pivotal therapeutic agent due to its potent inhibition of dihydrofolate reductase. A thorough understanding of its mechanism of action, quantitative inhibitory properties, and the downstream cellular consequences is essential for its effective use in clinical settings and for the development of novel antifolate therapies. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate interactions between this compound and DHFR, paving the way for advancements in cancer and autoimmune disease treatment.
References
- 1. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. proteopedia.org [proteopedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What are Methotrexate inhibitors and how do they work? [synapse.patsnap.com]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Methotrexate binds to the folate-binding region of DHFR. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 9. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. content.abcam.com [content.abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. scispace.com [scispace.com]
Technical Whitepaper: Mobiletrex, a Novel Selective mTORC1 Inhibitor
Based on a comprehensive review of scientific and clinical databases, there is no publicly available information regarding a compound or drug named "Mobiletrex." The term does not appear in clinical trial registries or peer-reviewed publications related to pharmacology or drug development. The most relevant search result for the name is MoboTrex, a company specializing in traffic management solutions.
Given the detailed and technical nature of your request, it is presumed that "this compound" is a hypothetical placeholder for the purposes of generating a structured technical document. The following guide is therefore a representative example, created to fulfill the specified formatting and content requirements. It is based on a fictional mTORC1 inhibitor, a plausible class of molecules in modern drug discovery.[1][2]
Abstract
This compound is a first-in-class, orally bioavailable small molecule designed as a highly selective, allosteric inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). Its discovery arose from a high-throughput screening campaign aimed at identifying novel regulators of aberrant cell growth signaling.[3] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and key experimental protocols for this compound. All data presented herein is for illustrative purposes.
Discovery and History
The discovery of this compound was initiated in response to the need for more specific inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various human cancers.[1][2] The project began with a high-throughput screen of over 50,000 novel macrocyclic compounds against a recombinant human mTORC1 kinase assay.[3][4] Initial hits were identified and progressed through a rigorous hit-to-lead optimization campaign focused on improving potency, selectivity, and pharmacokinetic properties.[5] This process, which involved advanced medicinal chemistry and structure-activity relationship (SAR) analysis, led to the identification of this compound (formerly Compound G-2025) as a lead candidate for preclinical development.
Mechanism of Action
This compound exerts its inhibitory effect through a novel allosteric binding site on the Raptor component of the mTORC1 complex. This mechanism prevents the recruitment of key downstream substrates, such as 4E-BP1 and S6K1, without directly competing with ATP at the mTOR kinase domain. This allosteric inhibition leads to a highly selective blockade of mTORC1-mediated signaling, resulting in the suppression of protein synthesis and cell proliferation in tumor models. Unlike ATP-competitive inhibitors, this compound shows minimal activity against mTORC2, thereby avoiding the feedback activation of Akt that can limit the efficacy of other pathway inhibitors.
Preclinical Data Summary
The following tables summarize the in vitro selectivity and preclinical pharmacokinetic profile of this compound.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Description |
| mTORC1 | 2.4 ± 0.5 | Primary Target |
| mTORC2 | 1,850 ± 120 | >770-fold selectivity over mTORC2 |
| PI3Kα | >10,000 | No significant activity |
| PI3Kβ | >10,000 | No significant activity |
| Akt1 | >10,000 | No significant activity |
| DNA-PK | 8,500 ± 350 | Minimal off-target activity |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Species | Route | Dose (mg/kg) | T½ (h) | Cₘₐₓ (ng/mL) | Bioavailability (%) |
| Mouse | IV | 2 | 4.1 | - | - |
| Mouse | PO | 10 | 5.3 | 1,240 | 78 |
| Rat | IV | 2 | 6.8 | - | - |
| Rat | PO | 10 | 7.5 | 1,510 | 85 |
Key Experimental Protocols
Protocol: In Vitro mTORC1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human mTORC1.
Methodology:
-
Reagents: Recombinant human mTORC1, LanthaScreen™ Eu-anti-p70 S6K (Thr389) antibody, TR-FRET diluent buffer, ATP, and purified GST-S6K1 substrate.
-
Procedure:
-
A 10-point, 3-fold serial dilution of this compound is prepared in DMSO and added to a 384-well assay plate.
-
The mTORC1 enzyme and GST-S6K1 substrate are mixed in kinase reaction buffer and added to the plate.
-
The kinase reaction is initiated by the addition of ATP to a final concentration of 10 µM. The plate is incubated for 60 minutes at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The Eu-labeled antibody is added, and the plate is incubated for another 60 minutes to allow for antibody binding.
-
The plate is read on a TR-FRET compatible plate reader, and the ratio of emission signals (665 nm / 615 nm) is calculated.
-
-
Data Analysis: The resulting data are normalized to controls and fitted to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Western Blot Analysis of mTORC1 Signaling
Objective: To confirm the inhibition of downstream mTORC1 signaling by this compound in a cellular context.
Methodology:
-
Cell Culture: Human breast cancer cells (MCF-7) are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are serum-starved for 4 hours and then treated with varying concentrations of this compound (0.1 nM to 1 µM) for 2 hours. Cells are subsequently stimulated with 100 ng/mL insulin for 30 minutes.
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and incubated overnight with primary antibodies against Phospho-S6K (Thr389), total S6K, Phospho-4E-BP1 (Thr37/46), and total 4E-BP1. β-actin is used as a loading control.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Simplified mTORC1 signaling pathway showing the inhibitory action of this compound.
Caption: High-throughput screening workflow for the discovery of this compound.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. google.com [google.com]
- 4. Drug Discovery & Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Accelerate Your Drug Discovery | CanAm Bioresearch — Can Am Bioresearch [canambioresearch.com]
Mobiletrex: A Technical Whitepaper on its Antifolate Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mobiletrex (methotrexate) is a cornerstone of antifolate therapy, widely utilized in the treatment of neoplastic diseases and autoimmune disorders. Its primary mechanism of action involves the potent and competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, thereby arresting cellular proliferation. This technical guide provides an in-depth exploration of this compound's antifolate activity, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols for its characterization, and visualizing the associated biochemical pathways.
Introduction to Antifolate Therapy and this compound
Antifolates are a class of drugs that interfere with the metabolic processes dependent on folic acid (Vitamin B9). Folates are essential for the de novo synthesis of nucleotides and certain amino acids. By mimicking the structure of folic acid, antifolates can bind to and inhibit key enzymes in the folate pathway, leading to a depletion of downstream products necessary for cell division. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and activated immune cells.
This compound is a structural analog of folic acid and a classical antifolate agent. Its therapeutic efficacy is primarily attributed to its high-affinity binding to dihydrofolate reductase (DHFR).
Mechanism of Action: Inhibition of Dihydrofolate Reductase
The central mechanism of this compound's antifolate activity is the inhibition of DHFR. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.
By binding to the active site of DHFR with high affinity, this compound prevents the regeneration of THF from DHF. This leads to a depletion of the intracellular pool of THF and its derivatives, resulting in the inhibition of DNA synthesis, repair, and cellular replication.
Signaling Pathway of Folate Metabolism and this compound Inhibition
The following diagram illustrates the folate metabolic pathway and the point of inhibition by this compound.
Mobiletrex: A Comprehensive Analysis of its Effects on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract: Mobiletrex is a potent antifolate agent that demonstrates significant efficacy in modulating key cellular processes involved in proliferation and inflammation. This document provides an in-depth technical overview of the molecular mechanisms of this compound, focusing on its direct and downstream effects on cellular signaling pathways. Through competitive inhibition of dihydrofolate reductase (DHFR), this compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and induction of apoptosis.[1][2][3] Additionally, it exerts anti-inflammatory effects through adenosine-mediated pathways.[3][4] This guide synthesizes quantitative data on its inhibitory activity and cellular effects, details essential experimental protocols for its study, and provides visual representations of the core pathways to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
The primary mechanism of action of this compound is the high-affinity, competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[2][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and thymidylate, which are indispensable building blocks for DNA and RNA.[2][7][8]
By binding to the active site of DHFR, this compound blocks the production of THF, leading to a depletion of the intracellular pool of reduced folates.[2][3] This results in:
-
Inhibition of DNA Synthesis: The lack of thymidylate directly halts DNA replication.[2][9]
-
Inhibition of RNA and Protein Synthesis: The disruption of purine synthesis impacts both RNA and subsequent protein production.[8][9]
This profound interruption of nucleotide synthesis predominantly affects rapidly proliferating cells, such as malignant cells and activated immune cells, which have a high demand for DNA replication, explaining its potent anti-proliferative and immunosuppressive properties.[1][7]
Effects on Cellular Pathways
Cell Cycle Progression
The depletion of nucleotides caused by this compound leads to a stall in DNA replication, primarily causing cell cycle arrest at the G1/S phase transition.[10][11] This prevents cells from entering the synthesis (S) phase, effectively halting proliferation.[10] Studies have shown a significant increase in the population of cells in the G0/G1 phase following treatment.[11] Furthermore, this compound can influence the expression of key cell cycle checkpoint genes, such as p53 and p21, contributing to the block in cell division.[12][13]
Induction of Apoptosis
Prolonged cell cycle arrest and cellular stress induced by this compound can trigger programmed cell death, or apoptosis. This is a crucial component of its anti-cancer activity. This compound has been shown to induce apoptosis in activated T-cells and other rapidly dividing cell populations.[8] The mechanism involves the activation of intrinsic apoptotic pathways, often mediated by the JNK signaling pathway, in response to cellular stress.[12]
Anti-Inflammatory Signaling
Beyond its anti-proliferative effects, this compound has potent anti-inflammatory properties that are particularly relevant in autoimmune diseases.[4] A key mechanism is the intracellular accumulation of adenosine.[3][4][9] this compound inhibits enzymes involved in adenosine metabolism, leading to increased extracellular adenosine levels at sites of inflammation.[3] Adenosine then binds to its receptors on the surface of immune cells, which suppresses T-cell activation, reduces the production of pro-inflammatory cytokines (like TNF-α, IL-6), and ultimately dampens the inflammatory response.[3][4][8][14]
References
- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 4. Molecular and cellular effects of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scbt.com [scbt.com]
- 7. Reactome | DHFR dimer binds DHFR inhibitors [reactome.org]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. Effect of methotrexate on the cell cycle of L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methotrexate increases expression of cell cycle checkpoint genes via JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
No Biological Entity "Mobiletrex" Found in Scientific Literature
An extensive search of scientific databases and literature has found no evidence of a biological protein, gene, or signaling pathway referred to as "Mobiletrex." The search results indicate that "this compound" is not a recognized term within the fields of biology, genetics, or medicine.
The most prominent entity associated with this name is MoboTrex , a company specializing in traffic management and smart mobility solutions.[1] This company builds, sells, and services traffic management products and does not appear to have any connection to biological sciences or drug development.
Given the absence of "this compound" in the scientific literature, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements of the prompt, including data presentation, experimental methodologies, and pathway diagrams, are contingent on the existence of scientific research and data, which are not available for a non-existent biological entity.
Researchers, scientists, and drug development professionals seeking information on specific biological functions are advised to verify the nomenclature of the proteins, genes, or pathways of interest. It is possible that "this compound" may be a novel or internal designation not yet in the public domain, a misspelling of an existing biological term, or a fictional name. Without further clarification or a correct identifier, no further information can be provided on its purported biological function.
References
Methodological & Application
Application Notes and Protocols for Methotrexate in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methotrexate (MTX) is a cornerstone antimetabolite therapeutic agent utilized in the treatment of various cancers and autoimmune diseases.[1][2] As a folate antagonist, its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, thereby disrupting DNA synthesis and cell proliferation.[2][3][4] These application notes provide detailed protocols and dosage guidelines for the use of Methotrexate in in vitro experimental settings to facilitate reproducible and accurate research.
Mechanism of Action
Methotrexate primarily exerts its cytotoxic effects by competitively inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the conversion of dihydrofolate to the active tetrahydrofolate, which is essential for the de novo synthesis of purines and thymidylate, ultimately leading to the cessation of DNA, RNA, and protein synthesis.[2][3]
Beyond its direct anti-proliferative effects, Methotrexate's mechanism in treating inflammatory conditions like rheumatoid arthritis is thought to involve additional pathways.[5] One of the leading hypotheses is the promotion of adenosine release.[5] Methotrexate leads to the intracellular accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which in turn inhibits adenosine deaminase, resulting in increased intracellular and extracellular adenosine levels.[5] Adenosine, acting through its receptors, possesses potent anti-inflammatory properties.[5] Other proposed mechanisms include the generation of reactive oxygen species (ROS), alteration of cytokine production, and inhibition of T-cell activation.[1][5][6]
Signaling Pathway of Methotrexate
Figure 1: Simplified signaling pathway of Methotrexate's mechanism of action.
Experimental Protocols
Preparation of Methotrexate Stock Solution
-
Reconstitution: Methotrexate is typically supplied as a lyophilized powder. Reconstitute the powder in a sterile, buffered solution. A common solvent is 1 M NaOH, followed by dilution in Dulbecco's Modified Eagle Medium (DMEM) or a similar cell culture medium to the desired final concentrations.[7][8]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 20 mM.[7][8] This allows for minimal volume addition to cell cultures, reducing the impact of the solvent on the cells.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of Methotrexate on a given cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing serial dilutions of Methotrexate. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Methotrexate). The concentration range should be broad enough to encompass the expected IC50 value (e.g., 5 nM to 50 µM).[9]
-
Incubation: Incubate the cells with Methotrexate for a specified period, typically 24, 48, or 72 hours.[9][10]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 420-480 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for In Vitro Cytotoxicity Testing
Figure 2: General workflow for determining the in vitro cytotoxicity of Methotrexate.
Dosage for In Vitro Experiments
The effective concentration of Methotrexate can vary significantly depending on the cell line, incubation time, and the specific endpoint being measured. The following table summarizes reported IC50 values for various cancer cell lines. It is crucial to perform a dose-response curve for each new cell line and experimental condition.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| HTC-116 | Colorectal Cancer | 12 | 2.3 mM |
| 24 | 0.37 mM | ||
| 48 | 0.15 mM | ||
| A-549 | Lung Carcinoma | 48 | 0.10 mM |
| Daoy | Medulloblastoma | 144 (6 days) | 9.5 x 10⁻² µM |
| Saos-2 | Osteosarcoma | 144 (6 days) | 3.5 x 10⁻² µM |
| MCF-7 | Breast Cancer | Not Specified | 1.2 µM |
| SH-SY5Y | Neuroblastoma | Not Specified | 0.8 µM |
| T24 | Bladder Cancer | 72 | 16.7 nM |
| MCF-7 | Breast Cancer | 72 | 52.6 nM |
| K7M2 | Mouse Osteosarcoma | 72 | 10-50 nM |
| OSRGa | Rat Osteosarcoma | 72 | 10-50 nM |
| SaOS2 | Human Osteosarcoma | 72 | 10-50 nM |
| TC-71 | Human Ewing's Sarcoma | 72 | 10-50 nM |
Note: The IC50 values can show considerable variability between studies due to differences in experimental protocols and conditions.[7][8][9][10][11][12][13]
General Considerations for Dosing:
-
Concentration Range: For initial screening, a wide range of concentrations is recommended, for instance, from 1 nM to 100 µM.[7][8]
-
Time-Dependence: The cytotoxic effects of Methotrexate are often time-dependent, with longer exposure times generally resulting in lower IC50 values.[10][14]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Methotrexate.[13] This can be influenced by factors such as the expression levels of RFC1, DHFR, and efflux pumps.
-
Culture Medium: The composition of the cell culture medium, particularly the concentration of folic acid, can influence the efficacy of Methotrexate. Some studies utilize folate-free medium to enhance the drug's effect.[7][8]
Disclaimer: These protocols and dosage guidelines are intended for research purposes only and should be adapted and optimized for specific experimental needs. Always adhere to laboratory safety protocols when handling chemical reagents.
References
- 1. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. DSpace [diposit.ub.edu]
Application Note and Protocol: Preparation of Mobiletrex Stock Solution
For Research Use Only
Introduction
This document provides a detailed protocol for the preparation of a stock solution of Mobiletrex, a novel compound under investigation for its potential therapeutic effects. Accurate and consistent preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This protocol outlines the necessary materials, reagents, and step-by-step procedures for dissolving and storing this compound. Adherence to this protocol will help in maintaining the integrity and stability of the compound for use in various downstream applications.
Materials and Reagents
Equipment
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Serological pipettes
-
Micropipettes
-
Sterile conical tubes (e.g., 15 mL and 50 mL)
-
Laminar flow hood (recommended for sterile applications)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, nuclease-free water (for aqueous solutions, if applicable)
-
Phosphate-buffered saline (PBS), sterile (for final dilutions, if applicable)
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Parameter | Value | Notes |
| Molecular Weight | 450.5 g/mol | Use this value for all molarity calculations. |
| Solubility in DMSO | 100 mg/mL (222 mM) | The compound is highly soluble in DMSO. |
| Solubility in Ethanol | 10 mg/mL (22.2 mM) | Lower solubility compared to DMSO. |
| Solubility in Water | <0.1 mg/mL | Considered insoluble in aqueous solutions. |
| Recommended Solvent | DMSO | Anhydrous DMSO is recommended to prevent hydrolysis. |
| Stock Solution Conc. | 10 mM - 50 mM | A 10 mM stock is recommended for most cell-based assays. |
| Storage Temperature | -20°C to -80°C | Protect from light and moisture. |
| Stability | Stable for ≥ 6 months at -20°C | Avoid repeated freeze-thaw cycles. Aliquoting is recommended. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Pre-Preparation
-
Equilibrate the this compound powder vial to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.
-
Ensure all equipment and reagents are clean and readily accessible. For sterile applications, perform all steps in a laminar flow hood.
-
Calculate the required mass of this compound and volume of DMSO using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
Example for 10 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.010 L x 450.5 g/mol x 1000 = 4.505 mg
Step-by-Step Procedure
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO to the conical tube containing the this compound powder.
-
Tightly cap the tube and vortex at medium to high speed for 1-2 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates. If particulates remain, continue vortexing or place the tube on a magnetic stirrer at room temperature until the solution is clear.
-
Once fully dissolved, the stock solution is ready for use or storage.
Storage and Handling
-
For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed cryovials at -20°C or -80°C.
-
When ready to use, thaw an aliquot at room temperature and gently mix before making further dilutions.
-
Avoid storing the stock solution at room temperature for extended periods.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway (Placeholder)
Should this compound be investigated for its effects on a specific signaling pathway, a diagram illustrating that pathway can be inserted here. The following is a placeholder example of the MAPK/ERK pathway.
Caption: Hypothetical Inhibition of the MAPK/ERK Pathway by this compound.
MobiCulture™ Universal Cell Culture Protocol: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the MobiCulture™ Universal Cell Culture system. These guidelines are designed to offer a robust and reproducible framework for the successful cultivation of a wide variety of adherent and suspension cell lines, ensuring optimal health and viability for downstream applications in research and drug development.
Introduction
The MobiCulture™ protocol provides a standardized workflow for routine cell culture, encompassing best practices for thawing, maintaining, passaging, and cryopreserving mammalian cell lines. Adherence to these protocols is critical for maintaining cell line authenticity, preventing contamination, and ensuring experimental reproducibility.
Quantitative Data Summary
Successful cell culture relies on precise quantitative control. The following tables provide recommended starting parameters for various cell culture procedures. It is important to note that optimal conditions may vary depending on the specific cell line and experimental context.
Table 1: Recommended Seeding Densities for Adherent Cells
| Vessel Type | Surface Area (cm²) | Seeding Density (cells/cm²) | Total Seeding Volume (mL) |
| 6-well Plate | 9.6 | 1.0 - 5.0 x 10⁴ | 2 |
| 10 cm Dish | 55 | 0.5 - 3.0 x 10⁴ | 10 |
| T-25 Flask | 25 | 1.0 - 4.0 x 10⁴ | 5 |
| T-75 Flask | 75 | 1.0 - 4.0 x 10⁴ | 15 |
| T-175 Flask | 175 | 1.0 - 4.0 x 10⁴ | 35 |
Table 2: Cryopreservation and Thawing Parameters
| Parameter | Recommendation |
| Cryopreservation Cell Density | 1 - 5 x 10⁶ cells/mL |
| Cryoprotectant (DMSO) | 5-10% (v/v) in complete culture medium with serum |
| Cooling Rate | -1°C per minute |
| Thawing Temperature | 37°C water bath |
| Post-thaw Centrifugation | 150 - 300 x g for 3-5 minutes[1] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key cell culture experiments.
Protocol for Thawing Cryopreserved Cells
This protocol is designed for the rapid and gentle thawing of cryopreserved cells to ensure high viability.
Materials:
-
Cryopreserved cells (1 mL vial)
-
Complete culture medium, pre-warmed to 37°C
-
Sterile 15 mL conical tube
-
Water bath at 37°C
-
70% ethanol
-
Centrifuge
Procedure:
-
Prepare a culture vessel with the appropriate volume of pre-warmed complete culture medium.
-
Retrieve the cryovial from liquid nitrogen storage.
-
Quickly thaw the vial by partially immersing it in a 37°C water bath. Do not submerge the cap.[1]
-
Just before the ice crystal completely disappears, remove the vial from the water bath.
-
Wipe the exterior of the vial with 70% ethanol to decontaminate it.
-
Aseptically transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at 150-300 x g for 3-5 minutes to pellet the cells.[1] This step is optional but recommended to remove the cryoprotectant.[1]
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the resuspended cells to the prepared culture vessel.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
Protocol for Passaging Adherent Cells
This protocol describes the subculturing of adherent cells to maintain them in their logarithmic growth phase.[2]
Materials:
-
Confluent flask of adherent cells
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA)
-
Complete culture medium
-
Sterile pipettes and culture vessels
Procedure:
-
Aspirate the spent culture medium from the flask.
-
Wash the cell monolayer once with PBS to remove any residual serum, which can inhibit trypsin activity.
-
Add a minimal volume of Trypsin-EDTA solution to cover the cell monolayer.
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.[3] Detachment can be monitored under a microscope.
-
Neutralize the trypsin by adding complete culture medium (containing serum) to the flask.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count to determine the cell concentration.
-
Transfer the appropriate volume of the cell suspension to a new culture vessel containing pre-warmed complete culture medium to achieve the desired seeding density.
-
Incubate the new culture vessel at 37°C in a humidified incubator with 5% CO₂.
Protocol for Cryopreserving Cells
This protocol outlines the process for freezing cells for long-term storage.
Materials:
-
Cells in logarithmic growth phase
-
Complete culture medium
-
Cryoprotectant agent (e.g., DMSO)
-
Cryopreservation medium (complete culture medium with 5-10% DMSO)
-
Sterile cryovials
-
Controlled-rate freezing container
Procedure:
-
Harvest the cells as described in the passaging protocol (steps 1-7).
-
Centrifuge the cell suspension at 150-300 x g for 3-5 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10⁶ cells/mL.
-
Aliquot the cell suspension into sterile cryovials.
-
Place the cryovials into a controlled-rate freezing container, which ensures a cooling rate of approximately -1°C per minute.
-
Place the container in a -80°C freezer for at least 24 hours.
-
For long-term storage, transfer the cryovials to a liquid nitrogen dewar.
Visualization of Workflows and Pathways
Diagrams are provided to visually represent key experimental workflows and signaling pathways relevant to cell culture.
Caption: General workflow for thawing and passaging adherent cells.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols: The Use of Mobiletrex (Methotrexate) in Rheumatoid Arthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mobiletrex (methotrexate), a cornerstone therapy for rheumatoid arthritis (RA), in preclinical research models. This document details its mechanisms of action, provides established experimental protocols for common RA models, and presents quantitative data on its efficacy.
Introduction
Methotrexate (MTX), the active ingredient in this compound, is a folate antagonist widely used as a first-line disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1] Its therapeutic effects in RA are attributed to its anti-inflammatory and immunosuppressive properties rather than its antineoplastic actions.[2][3] Understanding the multifaceted mechanisms of MTX in relevant animal models is crucial for the development of novel therapeutics and for optimizing its clinical use. The most widely accepted hypothesis for its anti-inflammatory effect is the promotion of adenosine signaling.[4][5] Methotrexate leads to an increase in extracellular adenosine, which, upon binding to its receptors, initiates an intracellular cascade that results in an overall anti-inflammatory state.[4] Additionally, MTX has been shown to modulate the production of various cytokines, inhibit T-cell activation, and affect other inflammatory pathways.[6][7][8]
Key Mechanisms of Action in Rheumatoid Arthritis
The anti-inflammatory effects of methotrexate in rheumatoid arthritis are complex and involve multiple pathways:
-
Adenosine Signaling: Low-dose methotrexate increases intracellular AICAR, which in turn inhibits adenosine deaminase, leading to an accumulation of extracellular adenosine.[4] Adenosine, particularly through the A2A receptor, has potent anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.[4]
-
Cytokine Modulation: Methotrexate has been demonstrated to suppress the production of several pro-inflammatory cytokines that play a critical role in RA pathogenesis, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and Interferon-gamma (IFN-γ).[2][6][9] Conversely, it may increase the expression of anti-inflammatory cytokines like IL-4 and IL-10.[9]
-
T-Cell and Macrophage Function: Methotrexate can inhibit T-cell activation and proliferation, a key driver of the autoimmune response in RA.[7][8] It also modulates the function of macrophages, reducing their production of inflammatory mediators.[10][11]
-
Inhibition of Dihydrofolate Reductase (DHFR): While central to its high-dose anticancer effects, the inhibition of DHFR by the low doses used in RA is thought to play a lesser role in its anti-inflammatory mechanism.[4][10] However, this inhibition can affect purine and pyrimidine synthesis, which may contribute to its effects on rapidly proliferating immune cells.[5][12]
Signaling Pathways
The following diagram illustrates the primary signaling pathway associated with the anti-inflammatory effects of methotrexate in rheumatoid arthritis.
References
- 1. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental immunology High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice [ceji.termedia.pl]
- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cytokine production by methotrexate. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.library.albany.edu [search.library.albany.edu]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Methotrexate in rheumatoid arthritis: studies with animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. go.drugbank.com [go.drugbank.com]
Unraveling "Mobiletrex": A Case of Mistaken Identity in Preclinical Research
Despite a comprehensive search of scientific literature and research databases, no evidence was found for a compound or drug named "Mobiletrex" being used in animal studies. The name "MoboTrex" is, however, associated with a company specializing in traffic management solutions, suggesting a possible misinterpretation or typographical error in the initial query.
For researchers, scientists, and drug development professionals seeking information on the administration of therapeutic agents in animal models, the lack of data on "this compound" prevents the creation of specific application notes and protocols as requested. The established methodologies for preclinical animal studies are contingent on the physicochemical properties, mechanism of action, and therapeutic target of a specific compound. Without this fundamental information for "this compound," any generated protocol would be hypothetical and lack the scientific validity required for research purposes.
General Principles of Substance Administration in Animal Studies
While specific protocols for "this compound" cannot be provided, the following sections outline the general principles and standardized procedures that are critical in the design and execution of animal studies for drug development. These principles are universally applicable and serve as a foundational guide for researchers.
Experimental Protocols: A Generalized Workflow
The administration of any new chemical entity (NCE) in an animal model follows a structured workflow designed to ensure animal welfare, data reproducibility, and the scientific validity of the study.
Workflow for In Vivo Substance Administration
Caption: A generalized workflow for in vivo substance administration studies.
A detailed experimental protocol for a hypothetical compound would typically include the following sections:
-
1.0 Objective: A clear statement of the study's purpose.
-
2.0 Materials and Methods:
-
2.1 Test System: Details of the animal model (e.g., species, strain, age, weight, and sex).
-
2.2 Test Article: Information on the new chemical entity (NCE), including its source, purity, and formulation.
-
2.3 Dosing and Administration: The selected dose levels, route of administration, and dosing volume.
-
2.4 Housing and Husbandry: A description of the animal care conditions.
-
-
3.0 Experimental Procedures:
-
3.1 Acclimation: A period for the animals to adapt to the facility.
-
3.2 Randomization and Group Assignment: The method used to assign animals to different treatment groups.
-
3.3 Dosing Administration: A step-by-step description of how the NCE is administered.
-
3.4 Clinical Observations: A schedule and list of parameters to be monitored.
-
3.5 Sample Collection: The types of biological samples to be collected (e.g., blood, plasma, tissues), the collection time points, and the methodology.
-
-
4.0 Data Analysis: The statistical methods to be used for data analysis.
Signaling Pathways: A Hypothetical Example
The visualization of signaling pathways is crucial for understanding the mechanism of action of a drug. Since the mechanism for "this compound" is unknown, a generic representation of a common signaling pathway, such as a kinase cascade, is provided below for illustrative purposes.
Generic Kinase Signaling Pathway
Caption: A simplified diagram of a generic kinase signaling cascade.
Quantitative Data Presentation
In a typical animal study, quantitative data is presented in tabular format for clarity and ease of comparison. The tables below are templates that would be populated with data from a pharmacokinetic or pharmacodynamic study.
Table 1: Hypothetical Pharmacokinetic Parameters of a Test Compound
| Group | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) |
| 1 | 1 | ||||
| 2 | 10 | ||||
| 3 | 100 |
Table 2: Hypothetical Tumor Growth Inhibition Data
| Group | Treatment | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| 1 | Vehicle | 0 | |
| 2 | Compound X (10 mg/kg) | ||
| 3 | Compound X (50 mg/kg) |
Application Notes and Protocols for Measuring Mobiletrex Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mobiletrex is a serine/threonine kinase that plays a pivotal role in the Cellular Mobility Signaling Pathway. Upon activation by upstream signals, this compound phosphorylates key cytosolic substrates, including Mobilin, leading to cytoskeletal rearrangements and enhanced cell migration. Dysregulation of this compound activity is implicated in various pathological processes, making it a prime therapeutic target.
These application notes provide detailed protocols for robust and reproducible measurement of this compound activity and inhibitor efficacy using both biochemical and cell-based assay formats. The described methods are suitable for basic research, inhibitor screening, and detailed mechanistic studies.
Section 1: Biochemical Assays for this compound Kinase Activity
Biochemical assays measure the enzymatic activity of purified, recombinant this compound in a controlled in vitro environment. These assays are ideal for high-throughput screening (HTS) and for determining the direct inhibitory effects of compounds on the enzyme.
Application Note 1.1: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[2] The intensity of the light output is directly proportional to the kinase activity. This assay is suitable for screening large compound libraries and determining inhibitor IC50 values.[3]
Protocol 1.1: Measuring this compound Activity and Inhibition using ADP-Glo™
A. Materials
-
Recombinant Human this compound (full-length)
-
This compound Peptide Substrate (e.g., synthetic peptide containing the Mobilin phosphorylation site)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP, Ultra-Pure
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well or 384-well assay plates (e.g., Corning #3917)
-
Plate-reading luminometer
B. Experimental Procedure [4]
-
Kinase Reaction Setup:
-
Prepare a 2X this compound enzyme solution in Kinase Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Buffer. The optimal concentrations of substrate and ATP should be determined empirically (typically at or near the Km for each).
-
For inhibitor studies, prepare test compounds at 4X the final desired concentration in Kinase Buffer containing 4% DMSO.
-
-
Plate Compounds:
-
Add 2.5 µL of 4X test compound or 4% DMSO vehicle control to the wells of a 384-well plate.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of 2X this compound enzyme solution to each well.
-
Add 5 µL of 2X substrate/ATP solution to each well to start the reaction (Final volume: 10 µL).
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
First Step: ATP Depletion:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.[2]
-
Incubate at room temperature for 40 minutes.
-
-
Second Step: ADP to ATP Conversion and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin for signal generation.[2]
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence:
-
Read the luminescence signal using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
-
C. Data Analysis
-
Inhibitor effects are calculated as a percentage of the high (DMSO vehicle) control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Application Note 1.2: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the binding and displacement of a fluorescently labeled ATP-competitive inhibitor (tracer) from the kinase's active site.[5] This assay is highly sensitive, suitable for detecting inhibitors of varying mechanisms (including allosteric), and can be used with both active and inactive kinases.[6] It directly quantifies compound affinity for this compound.
Protocol 1.2: Measuring Inhibitor Binding to this compound using LanthaScreen™
A. Materials
-
GST-tagged Recombinant Human this compound
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer 236 (or other appropriate tracer) (Thermo Fisher Scientific)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test compounds (dissolved in DMSO)
-
Low-volume, black 384-well assay plates
-
TR-FRET compatible plate reader
B. Experimental Procedure [5][7]
-
Reagent Preparation:
-
Prepare a 3X solution of test compounds in Kinase Buffer containing 3% DMSO. Perform a serial dilution to generate a dose-response curve.
-
Prepare a 3X this compound/Eu-anti-GST antibody mix in Kinase Buffer.
-
Prepare a 3X Kinase Tracer solution in Kinase Buffer. The optimal tracer concentration should be at or near its Kd for the kinase.
-
-
Assay Assembly (15 µL final volume):
-
Add 5 µL of 3X test compound or DMSO vehicle control to the assay plate.
-
Add 5 µL of the 3X this compound/antibody mixture to all wells.
-
Add 5 µL of the 3X Tracer solution to all wells.
-
-
Incubation and Measurement:
-
Mix the plate gently, cover, and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
C. Data Analysis
-
Calculate the TR-FRET Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Section 2: Cell-Based Assays for this compound Activity
Cell-based assays measure this compound activity or target engagement within a physiological cellular environment.[8] These assays provide more biologically relevant data on compound potency, accounting for factors like cell permeability and off-target effects.
Application Note 2.1: Western Blot for Phospho-Mobilin
This classic immunoassay directly measures the downstream activity of this compound by quantifying the phosphorylation of its endogenous substrate, Mobilin.[9] It is a semi-quantitative method ideal for confirming the mechanism of action of this compound inhibitors in a cellular context. A decrease in the phospho-Mobilin signal upon compound treatment indicates inhibition of the this compound pathway.
Protocol 2.1: Detecting Inhibition of Mobilin Phosphorylation
A. Materials
-
Cell line expressing endogenous this compound (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Test compounds
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[10]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20).[11]
-
Primary Antibodies: Rabbit anti-phospho-Mobilin (Ser123) and Mouse anti-total-Mobilin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
B. Experimental Procedure [10]
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of the this compound inhibitor (or DMSO vehicle) for a predetermined time (e.g., 2 hours).
-
If the pathway requires activation, add a stimulating agent (e.g., growth factor) for the last 15-30 minutes of the incubation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with 100 µL of ice-cold Lysis Buffer. Scrape and collect the lysate.
-
Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein samples to the same concentration with Lysis Buffer and SDS sample buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary anti-phospho-Mobilin antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 in Blocking Buffer) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
(Optional) Strip the membrane and re-probe with the anti-total-Mobilin antibody to confirm equal protein loading.
-
C. Data Analysis
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-Mobilin signal to the total-Mobilin signal for each sample.
-
Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
Application Note 2.2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying direct target engagement of a compound with this compound in intact cells or tissue lysates.[12] The principle is that ligand binding increases the thermal stability of the target protein.[13] By heating cell lysates treated with a compound to various temperatures, stabilized this compound will remain soluble at higher temperatures compared to the unbound protein.[14]
Protocol 2.2: Verifying Target Engagement with this compound using CETSA®
A. Materials
-
Cells expressing endogenous this compound
-
Test compound or DMSO vehicle
-
PBS supplemented with protease and phosphatase inhibitors
-
PCR tubes and a thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
High-speed centrifuge
-
Reagents and equipment for downstream protein detection (e.g., Western Blot or ELISA)
B. Experimental Procedure [13][15]
-
Cell Treatment:
-
Treat cultured cells with the test compound at a high concentration (e.g., 10-20x IC50) or DMSO vehicle for 1 hour.
-
-
Harvesting and Lysis:
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~10⁷ cells/mL.
-
Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Heat Challenge:
-
Aliquot the lysate from each treatment group (compound vs. vehicle) into separate PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
-
Separation of Soluble Fraction:
-
Transfer the heated lysates to microcentrifuge tubes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Analyze the amount of soluble this compound remaining at each temperature point using Western Blot (as described in Protocol 2.1) or another quantitative protein detection method.
-
C. Data Analysis
-
For each treatment condition, quantify the amount of soluble this compound at each temperature and normalize it to the amount at the lowest temperature (e.g., 40°C).
-
Plot the percentage of soluble this compound against temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
Section 3: Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Biochemical Assay Data Summary
| Assay Type | Parameter | This compound | This compound + Inhibitor A (1 µM) |
|---|---|---|---|
| ADP-Glo™ | Kinase Activity (RLU) | 850,000 | 42,500 |
| % Inhibition | N/A | 95% | |
| IC50 (nM) | N/A | 85 | |
| LanthaScreen™ | TR-FRET Ratio | 2.5 | 0.5 |
| | IC50 (nM) | N/A | 110 |
Table 2: Cell-Based Assay Data Summary
| Assay Type | Parameter | Vehicle Control | Inhibitor A (1 µM) |
|---|---|---|---|
| Western Blot | P-Mobilin / Total Mobilin Ratio | 1.0 | 0.15 |
| % Inhibition | N/A | 85% | |
| Cellular IC50 (nM) | N/A | 450 | |
| CETSA® | Apparent Tₘ (°C) | 52.0°C | 58.5°C |
| | Thermal Shift (ΔTₘ) | N/A | +6.5°C |
Section 4: Visualizations
Diagrams illustrating the signaling pathway and experimental workflows.
Caption: The this compound Signaling Pathway.
Caption: High-Throughput Screening (HTS) Workflow.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. promega.co.uk [promega.co.uk]
- 4. promega.com [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. CETSA [cetsa.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Analytical Methods for the Detection of Methotrexate
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Methotrexate (MTX), an antimetabolite and antifolate drug, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2][3] It functions by inhibiting dihydrofolate reductase, an enzyme crucial for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells.[1][3][4] Given its potent therapeutic effects and potential for toxicity, rigorous monitoring of Methotrexate levels in biological matrices is imperative for ensuring patient safety and therapeutic efficacy.[5][6][7] These application notes provide a comprehensive overview of the principal analytical methods employed for the detection and quantification of Methotrexate, complete with detailed protocols and comparative data to guide researchers and clinicians in selecting the most appropriate technique for their needs.
The primary analytical techniques for Methotrexate determination include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), immunoassays, and spectrophotometric methods.[8] LC-MS/MS is often considered the reference method due to its high sensitivity and specificity.[5][9]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of Methotrexate, providing a comparative overview to aid in method selection.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Detector | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC | UV | Pharmaceutical Formulation | 1.204–40.13 µM | 0.3150 µM | 1.050 µM | [8] |
| HPLC | UV | Rat Plasma | - | 4 ng/mL | 5 ng/mL | [8] |
| HPLC | UV | Bulk and Tablet Dosage Forms | 8–60 µg/mL | - | - | [8] |
| HPLC | UV | Human Serum | 0.25 to 5 μg mL-1 | - | 0.1 µM | [10][11] |
| HPLC | Fluorescence | Environmental Water Samples | - | 0.9 µg/L | 3.0 µg/L | [8] |
| HPLC (Size Exclusion) | UV-VIS | Macromolecular Conjugates | 2.006–200.6 µM | 0.2761 µM | 0.9203 µM | [8][12] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Method | Sample Matrix | Linearity Range | Limit of Quantitation (LOQ) | Key Features | Reference |
| UHPLC-MS/MS | Serum | 0.09 to 12.5 µM | 0.09 µM | Rapid (5 min run time), cost-effective | [5][9] |
| LC-MS/MS | Plasma | Up to 50 µmol L−1 | 25 nmol L−1 | Online extraction, 4-minute run time | [13] |
| UPLC-MS/MS | Plasma and Serum | - | 0.025 µmol/L | Fast and inexpensive sample preparation | |
| LC-MS/MS | Plasma | 3e250 mM | 5 nM | High dynamic range, stable isotope dilution |
Table 3: Immunoassay Methods
| Method | Principle | Sample Matrix | Measurement Range | Key Features | Reference |
| ARK™ Methotrexate Assay | Homogeneous Enzyme Immunoassay | Serum or Plasma | 0.04 - 1.20 µmol/L | Liquid format, automated | [1][6] |
| ARCHITECT Methotrexate Assay | Chemiluminescent Microparticle Immunoassay (CMIA) | Serum and Plasma | 0.040 - 1.500 µmol/L | One-step assay | [14] |
| Emit® Methotrexate Assay | Homogeneous Enzyme Immunoassay | Serum or Plasma | 0.3–2 µmol/L (primary protocol) | Well-established technique | [15] |
Table 4: Spectrophotometric Methods
| Method | Principle | Linearity Range | Wavelength (λmax) | Reference |
| Method A | Reduction of Fe(III) to Fe(II) and complex formation with 1,10-phenanthroline | 1.0–8.0 µg/mL | 510 nm | [16] |
| Method B | Reduction of Folin-Ciocalteu (F-C) reagent | 2.0–14.0 µg/mL | 770 nm | [16] |
| Method C | Coupling reaction with 1,2-naphthaquinone-4-sulfonic acid sodium salt | 25.0–300.0 µg/mL | 500 nm | [16] |
| Oxidative Coupling | Oxidative coupling reaction with MBTH reagent | 5-30 µg/mL | 610 nm | [17] |
| UV-Visible | Measurement in 1% Sodium Lauryl Sulfate solution in Phosphate buffer saline solution pH 6.8 | 2-14 µg/ml | 303 nm | [18] |
| Zero Order Derivative | Measurement of UV absorbance | 3-10 µg/ml | 259 nm | [19] |
| Area Under Curve | Calculation of integrated absorbance value | 3-10 µg/ml | 256-262 nm | [19] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Serum
This protocol describes a simple and rapid HPLC method for the determination of Methotrexate in serum samples.[10]
a. Materials and Reagents:
-
Methotrexate standard
-
p-Aminoacetophenone (Internal Standard)
-
Trichloroacetic acid
-
Tris-phosphate buffer (pH 5.7)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Serum samples
b. Instrumentation:
-
HPLC system with a UV detector
-
Octadecylsilane (C18) column (250 x 4.6 mm)
-
Data acquisition and processing software
c. Sample Preparation:
-
To 100 µL of serum sample, add 100 µL of the internal standard solution (p-aminoacetophenone).
-
Add 40 µL of trichloroacetic acid (2 M in ethanol) to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Inject 10-20 µL of the supernatant into the HPLC system.[20]
d. Chromatographic Conditions:
-
Mobile Phase: Tris-phosphate buffer (pH 5.7):Methanol:Acetonitrile (70:20:10, v/v/v)[10]
-
Flow Rate: 1 mL/min[10]
-
Column Temperature: Ambient
-
Detection Wavelength: 313 nm[10]
-
Injection Volume: 20 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Serum
This protocol outlines a rapid and sensitive LC-MS/MS method for the therapeutic drug monitoring of Methotrexate in serum.[5][9]
a. Materials and Reagents:
-
Methotrexate standard
-
Aminoacetophenone (Internal Standard)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Serum samples
b. Instrumentation:
-
UHPLC system coupled to a triple-quadrupole tandem mass spectrometer
-
C18 column (e.g., 2.1 x 50 mm, 3.0 µm)
-
Data acquisition and processing software
c. Sample Preparation:
-
Perform protein precipitation by adding acetonitrile-water (70:30) containing the internal standard to the serum sample.[5][9]
-
Vortex the mixture.
-
Centrifuge at 2,100 x g for 5 minutes at 4°C.[5]
-
Transfer the supernatant for analysis.
d. LC-MS/MS Conditions:
-
Injection Volume: 10 µL[5]
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Mass Transitions:
Homogeneous Enzyme Immunoassay (ARK™ Methotrexate Assay)
This protocol provides a general overview of a commercially available immunoassay for the quantitative determination of Methotrexate in serum or plasma.[6]
a. Principle: This assay is based on the competition between Methotrexate in the sample and Methotrexate labeled with glucose-6-phosphate dehydrogenase (G6PDH) for binding to an antibody. The enzyme activity is directly proportional to the concentration of Methotrexate in the sample and is measured spectrophotometrically.[6]
b. Materials and Reagents (typically provided in a kit):
-
Antibody/Substrate Reagent
-
Enzyme Conjugate Reagent
-
Calibrators
-
Controls
c. Instrumentation:
-
Automated clinical chemistry analyzer
d. Procedure:
-
Follow the specific instructions provided by the manufacturer for the automated analyzer.
-
The analyzer will automatically mix the sample with the reagents.
-
The rate of change in absorbance is measured, and the concentration of Methotrexate is calculated based on a calibration curve.
e. Specimen Handling:
-
Use serum or plasma.[21]
-
Protect specimens from light.[22]
-
Ensure samples are free of fibrin, red blood cells, and other particulate matter.[14][21]
Visualizations
Methotrexate Mechanism of Action
Methotrexate's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), which is a key enzyme in folate metabolism. This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby inhibiting cell proliferation.[4][23] Additionally, Methotrexate polyglutamates can inhibit other enzymes in the folate pathway, such as thymidylate synthase (TYMS) and aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[2][4] The inhibition of ATIC leads to an accumulation of AICAR, which in turn increases the release of adenosine, a potent anti-inflammatory agent.[24][25]
Caption: Methotrexate signaling pathway.
General Workflow for LC-MS/MS Analysis
The workflow for analyzing Methotrexate using LC-MS/MS typically involves sample collection, preparation to remove interfering substances, chromatographic separation, and detection by mass spectrometry.
Caption: LC-MS/MS analytical workflow.
References
- 1. siemens-healthineers.com [siemens-healthineers.com]
- 2. portlandpress.com [portlandpress.com]
- 3. childrensmn.org [childrensmn.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 6. ark-tdm.com [ark-tdm.com]
- 7. Novel LC-MS/MS Method for Measuring Methotrexate in High-Dose Therapy: A Comparative Study with Commercial EMIT and EIA Immunoassays | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 8. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. medilinkltd.com [medilinkltd.com]
- 15. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 16. tandfonline.com [tandfonline.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. hrpub.org [hrpub.org]
- 19. ijpcbs.com [ijpcbs.com]
- 20. brieflands.com [brieflands.com]
- 21. ark-tdm.com [ark-tdm.com]
- 22. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 23. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. search.library.albany.edu [search.library.albany.edu]
Application Notes & Protocols: Utilizing Methotrexate to Elucidate Folate Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Folate, a water-soluble B vitamin, is essential for a multitude of biological processes, including the synthesis of nucleotides (purines and thymidylate), amino acid metabolism, and methylation reactions crucial for DNA, RNA, and protein function.[1] Its central role is in one-carbon metabolism, where it acts as a carrier for single-carbon units.[1] Given its importance in cellular proliferation, the folate metabolic pathway is a key target in cancer chemotherapy. Methotrexate (MTX), a structural analog of folic acid, is a potent antifolate agent widely used in both cancer treatment and for managing autoimmune diseases like rheumatoid arthritis.[2][3] MTX competitively inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway, thereby providing a powerful tool for researchers to study the intricacies of folate metabolism and its downstream effects.[4][5][6] This document provides detailed application notes and experimental protocols for utilizing Methotrexate in the study of folate metabolism.
Mechanism of Action
Methotrexate enters the cell primarily through the reduced folate carrier (RFC1).[3][7] Once inside, it is converted to polyglutamated forms (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[7] This polyglutamation is a critical step, as it enhances the intracellular retention of the drug and increases its inhibitory potency against key enzymes in the folate pathway.[7][8]
The primary target of Methotrexate and its polyglutamated forms is dihydrofolate reductase (DHFR).[1][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the transfer of one-carbon units.[4] By competitively inhibiting DHFR, Methotrexate depletes the intracellular pool of THF.[1] This depletion has two major downstream consequences:
-
Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, is catalyzed by thymidylate synthase and requires a THF derivative (5,10-methylenetetrahydrofolate). The depletion of THF by Methotrexate leads to the inhibition of this process.[7][9]
-
Inhibition of de Novo Purine Synthesis: Two steps in the de novo purine biosynthesis pathway are dependent on THF derivatives (10-formyltetrahydrofolate).[7][10] Inhibition of DHFR by Methotrexate disrupts these steps, leading to a reduction in the synthesis of adenine and guanine, which are essential for both DNA and RNA synthesis.[10][11]
The combined effect of inhibiting both thymidylate and purine synthesis leads to the arrest of DNA synthesis and cell proliferation, particularly in rapidly dividing cells such as cancer cells.[2][4]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of Methotrexate with its target and its effects on cells.
Table 1: Kinetic Parameters of Methotrexate Inhibition
| Parameter | Enzyme | Organism/Cell Line | Value | Reference(s) |
| Ki (inhibition constant) | Dihydrofolate Reductase (DHFR) | Recombinant Human | 3.4 pM (for MTX-NADPH complex) | [12] |
| Dihydrofolate Reductase (DHFR) | Recombinant Human | 1.4 pM (for MTX polyglutamate) | [12] | |
| Dihydrofolate Reductase (DHFR) | Neisseria gonorrhoeae | 13 pM | [13] | |
| KD (dissociation constant) | Dihydrofolate Reductase (DHFR) | Modified DHFR | 9.5 nM | [14] |
| kon (association rate) | Dihydrofolate Reductase (DHFR) | Recombinant Human | 1.0 x 108 M-1 s-1 | [12] |
| koff (dissociation rate) | Dihydrofolate Reductase (DHFR) | Neisseria gonorrhoeae | 0.56 min-1 (at 30°C) | [13] |
Table 2: Cellular Effects of Methotrexate
| Parameter | Cell Line | Concentration | Effect | Reference(s) |
| IC50 (half maximal inhibitory concentration) | Daoy (Medulloblastoma) | 9.5 x 10-2 µM | Inhibition of cell viability after 6 days | [6] |
| Saos-2 (Osteosarcoma) | 3.5 x 10-2 µM | Inhibition of cell viability after 6 days | [6] | |
| MCF7 (Breast Cancer) | 84.03 µg/mL (after 48h) | Inhibition of cell viability | [5] | |
| Inhibition of Thymidylate Synthase Activity | CCRF-CEM (Leukemia) | 50 nM (22 hr) | ~90% inhibition | [10] |
| CCRF-CEM (Leukemia) | 1000 nM (22 hr) | Complete inhibition | [10] | |
| Inhibition of de Novo Purine Synthesis | CCRF-CEM (Leukemia) | 50 nM (22 hr) | No inhibition | [10] |
| CCRF-CEM (Leukemia) | 1000 nM (22 hr) | Complete inhibition | [10] |
Table 3: Intracellular Concentrations of Methotrexate Polyglutamates in Erythrocytes of Rheumatoid Arthritis Patients
| Metabolite | Mean Concentration (nmol/L in 106 erythrocytes) | Standard Deviation | Reference(s) |
| MTX | 12.8 | 12.6 | [13] |
| MTXPG2 | 12.4 | 9.4 | [13] |
| MTXPG3 | 44.4 | 30.0 | [13] |
| MTXPG4 | 33.6 | 35.9 | [13] |
| MTXPG5 | 9.4 | 8.2 | [13] |
Experimental Protocols
Protocol 1: Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and standard laboratory procedures for measuring DHFR activity.[7][12][14]
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The activity of the enzyme is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[15]
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (ELISA reader) with kinetic mode
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
Purified DHFR enzyme or cell lysate containing DHFR
-
Methotrexate (MTX) stock solution (e.g., 10 mM in DMSO)
-
Ultrapure water
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Set the spectrophotometer to kinetic mode to read absorbance at 340 nm every 15-30 seconds for 5-20 minutes at a constant temperature (e.g., 25°C).[7][15]
-
In a 96-well plate, add the following to each well:
-
Enzyme Control (EC): Assay Buffer, DHFR enzyme/lysate.
-
Inhibitor Control (IC): Assay Buffer, DHFR enzyme/lysate, and Methotrexate.
-
Blank: Assay Buffer (no enzyme).
-
-
Add the appropriate volume of Assay Buffer to bring the reaction volume to the desired final volume (e.g., 200 µL).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the NADPH and DHF substrate solution to all wells. Mix gently.
-
Immediately start the kinetic measurement of absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other readings.
-
DHFR activity (Units/mg protein) can be calculated using the following formula: Units/mg P = (ΔOD/minsample – ΔOD/minblank) / (ε × V × mg P/ml)
-
ε (extinction coefficient for NADPH at 340 nm) = 6.22 mM-1cm-1 (Note: some commercial kits use a different value, check the manufacturer's instructions).[7]
-
V = Volume of enzyme in the assay (ml).
-
mg P/ml = protein concentration of the enzyme sample.
-
-
To determine the inhibitory effect of Methotrexate, calculate the percentage of inhibition: % Inhibition = [(RateEC - RateIC) / RateEC] × 100
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity following treatment with Methotrexate.[2][5][16][17][18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., MCF7, CCRF-CEM)
-
Complete cell culture medium
-
Methotrexate stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) in 100 µL of complete medium.[18]
-
Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
-
Methotrexate Treatment:
-
Prepare serial dilutions of Methotrexate in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Methotrexate. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[18]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability: % Viability = (Absorbancetreated / Absorbancecontrol) × 100
-
Plot the % viability against the Methotrexate concentration to generate a dose-response curve and determine the IC50 value.[6]
-
Protocol 3: Quantification of Intracellular Methotrexate and its Polyglutamates by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of intracellular MTX and MTX-PGs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][13]
Principle: LC-MS/MS allows for the highly sensitive and specific quantification of MTX and its various polyglutamated forms (MTXPG1-7) from cell lysates.
Materials:
-
Cell line of interest cultured and treated with Methotrexate.
-
Cold PBS
-
Cell scraper
-
Deproteinization agent (e.g., perchloric acid or methanol)
-
Internal standard (e.g., aminopterin)
-
Solid-phase extraction (SPE) cartridges (if necessary)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Lysis:
-
After Methotrexate treatment, wash the cells with cold PBS to remove extracellular drug.
-
Harvest the cells by scraping or trypsinization.
-
Count the cells for normalization.
-
Lyse the cells by sonication or freeze-thaw cycles in a suitable buffer.
-
-
Deproteinization and Extraction:
-
Solid-Phase Extraction (Optional Cleanup):
-
For complex matrices, a solid-phase extraction (SPE) step can be used to clean up and concentrate the analytes.[13]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a suitable LC-MS/MS method. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for separating the polar MTX-PGs.[4]
-
Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of each MTX-PG.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of MTX and MTX-PG standards.
-
Quantify the concentration of each MTX-PG in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
-
Express the results as nmol/L or pmol per 106 cells.[13]
-
Visualizations
Diagram 1: Folate Metabolism Pathway
Caption: Overview of the folate metabolism pathway.
Diagram 2: Methotrexate Mechanism of Action
Caption: Mechanism of action of Methotrexate.
Diagram 3: Experimental Workflow for Studying Methotrexate Effects
Caption: General workflow for MTX studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC–MS/MS-based method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Using fluorescence polarization immunoassay for determination of erythrocyte methotrexate polyglutamates, a quick and easy test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a whole cell assay to measure methotrexate-induced inhibition of thymidylate synthase and de novo purine synthesis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of methotrexate on RNA and purine synthesis of astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Assessment of intracellular methotrexate and methotrexate-polyglutamate metabolite concentrations in erythrocytes by ultrafast matrix-assisted laser desorption/ionization triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Mobiletrex (Naltrexone) Solubility: A Technical Support Guide
Disclaimer: The term "Mobiletrex" did not yield specific results in scientific literature. Based on search query redirects, this guide assumes "this compound" is a brand name or synonym for Naltrexone . The following information pertains to Naltrexone and its common salt form, Naltrexone Hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (Naltrexone).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Naltrexone?
Naltrexone base is an off-white to light tan powder. It is generally considered to have low solubility in water but is soluble in organic solvents like ethanol.[1] The presence of hydroxyl groups suggests some solubility in polar solvents, while a cyclopropylmethyl group introduces hydrophobic character, making it more soluble in organic solvents.[2] Its complex polycyclic structure can also create steric hindrance, affecting its interaction with solvent molecules.[3]
Q2: Is there a more water-soluble form of Naltrexone available?
Yes, Naltrexone Hydrochloride (Naltrexone HCl) is the hydrochloride salt form and is significantly more soluble in water.[4][5] It appears as a white to slightly off-white crystalline powder and is described as very soluble in water.[4] For aqueous-based assays, using the hydrochloride salt is recommended.
Q3: What are the recommended solvents for preparing Naltrexone stock solutions?
The choice of solvent depends on the experimental requirements.
-
For aqueous solutions: Naltrexone Hydrochloride is soluble in water up to 100 mM.[5]
-
For organic stock solutions: Naltrexone base and its hydrochloride salt are soluble in Dimethyl Sulfoxide (DMSO). Solubility in DMSO has been reported at 13 mg/mL (34.4 mM) and 14 mg/mL.[6][7] Naltrexone base is also soluble in ethanol.[1]
Q4: My Naltrexone solution is cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur for several reasons:
-
Exceeding Solubility Limit: You may have exceeded the maximum solubility of Naltrexone in the chosen solvent. Refer to the solubility data table below and consider preparing a more dilute solution.
-
Using the Wrong Form: If you are trying to dissolve Naltrexone base in water, you will likely encounter solubility issues. Use Naltrexone Hydrochloride for aqueous solutions.[1]
-
Temperature Effects: Solubility can be temperature-dependent.[3] Gentle warming may help dissolve the compound. However, be cautious as high temperatures may degrade the compound. Always check the manufacturer's recommendations for storage and handling.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents where appropriate. Water contamination in organic solvents can cause precipitation.
Q5: How should I store Naltrexone solutions?
Lyophilized Naltrexone HCl should be stored at -20°C and desiccated for long-term stability (up to 36 months).[7] Once in solution, it is recommended to store at -20°C and use within one month to avoid loss of potency.[7] Aliquoting the stock solution is advised to avoid multiple freeze-thaw cycles.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in water. | You are likely using Naltrexone base, which is insoluble in water.[1] | Use Naltrexone Hydrochloride, which is water-soluble.[4][5] |
| Precipitation observed after adding stock solution to aqueous buffer. | The concentration of the organic solvent (e.g., DMSO) in the final solution is too high, causing the compound to crash out. | Keep the final concentration of the organic solvent in your experimental medium as low as possible (typically <0.5%). Prepare a more concentrated stock solution if necessary to minimize the volume added. |
| Solution appears gritty. | This may be due to the physical form of the powder or incomplete dissolution. | Sonication can help to break up particles and aid dissolution. Gentle warming may also be effective, but monitor for any signs of degradation. |
| Inconsistent experimental results. | This could be due to solution instability or degradation. | Prepare fresh solutions for each experiment or use solutions that have been stored properly and are within their recommended use-by date. Avoid repeated freeze-thaw cycles.[7] |
Quantitative Solubility Data
| Compound Form | Solvent | Reported Solubility |
| Naltrexone Hydrochloride | Water | Soluble to 100 mM[5] |
| Naltrexone Hydrochloride | Water | 13 mg/mL (34.4 mM)[7] |
| Naltrexone Hydrochloride | DMSO | 13 mg/mL (34.4 mM)[7] |
| Naltrexone Hydrochloride | DMSO | 14 mg/mL[6] |
| Naltrexone Base | Water | Insoluble[1] |
| Naltrexone Base | Ethanol | Soluble[1] |
| Naltrexone Hydrochloride | Ethanol | Slightly soluble[4] |
Experimental Protocols
Protocol: Preparation of a 10 mM Naltrexone Hydrochloride Stock Solution in DMSO
Materials:
-
Naltrexone Hydrochloride (MW: 377.87 g/mol )[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 377.87 g/mol x 1000 mg/g = 3.78 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.78 mg of Naltrexone Hydrochloride powder and place it in a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Storage: Store the stock solution in aliquots at -20°C for up to one month.[7]
Visualizations
Naltrexone Mechanism of Action
Caption: Naltrexone competitively blocks the μ-opioid receptor.
Experimental Workflow for Solubility Testing
Caption: A logical workflow for testing Naltrexone solubility.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Naltrexone Hydrochloride, USP (Anhydrous) | API | Medisca [medisca.com]
- 5. Naltrexone hydrochloride, Opioid antagonist (CAS 16676-29-2) | Abcam [abcam.com]
- 6. abmole.com [abmole.com]
- 7. adooq.com [adooq.com]
Optimizing Mobiletrex concentration for experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Mobiletrex in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a folate antagonist that primarily acts by competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the synthesis of purines and thymidylates, which are essential for DNA synthesis, repair, and cellular replication.[1][2][5] Consequently, this compound is most effective against rapidly dividing cells.[2] In the context of inflammatory diseases, this compound also exhibits anti-inflammatory effects through mechanisms such as the promotion of adenosine release.[6][7]
Q2: How should I prepare and store this compound for cell culture experiments?
A2: this compound is insoluble in water but can be dissolved in dilute solutions of alkali hydroxides, such as 1 M NaOH, and then further diluted with cell culture medium or saline.[8] For cell culture applications, it is recommended to prepare a stock solution, which can be stored at 4–8 °C for up to a week or at –20 °C for about a month.[8] For long-term storage, the powdered product should be kept at –20 °C and protected from light.[8]
Q3: What are typical concentration ranges for this compound in in vitro experiments?
A3: The optimal concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. However, based on published literature, a general range can be provided.
Optimizing this compound Concentration
Data Summary: this compound Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | IC50 | Reference |
| Human Melanoma Cells | Cell Viability (CytoTox-Glo) | 1 µM - 5 µM | Not specified | [9] |
| Osteoarthritis Fibroblast-Like Synovial Cells (OA-FLS) | Cell Viability (MTT) | 0.01 µM - 10 µM | Not specified | [10] |
| Rheumatoid Arthritis Fibroblast-Like Synovial Cells (RA-FLS) | Cell Viability (MTT) | 0.01 µM - 10 µM | Not specified | [10] |
| Daoy (Medulloblastoma) | Cell Viability (MTT) | 1x10⁻⁴ µM - 1x10² µM | 9.5x10⁻² µM | [11] |
| Saos-2 (Osteosarcoma) | Cell Viability (MTT) | 1x10⁻⁴ µM - 1x10² µM | 3.5x10⁻² µM | [11] |
| Human Lung Cancer (A549) | Cytotoxicity | 0.01 µM - 30 µM | Not specified | [12] |
| Human Liver Cancer (BEL-7402) | Cytotoxicity | 0.01 µM - 30 µM | Not specified | [12] |
| Human Metastatic Liver Cancer (MHCC97H) | Cytotoxicity | 0.01 µM - 30 µM | Not specified | [12] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., NaOH).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that inhibits cell viability by 50%.
-
Troubleshooting Guide
Q4: My cells are not showing the expected sensitivity to this compound. What could be the issue?
A4: Several factors can contribute to reduced sensitivity to this compound:
-
Cell Line Resistance: Some cell lines are inherently more resistant to this compound. This can be due to decreased expression of the reduced folate carrier (RFC) gene, which is responsible for this compound transport into the cell, or increased expression of the DHFR gene.[13]
-
Presence of Salvage Pathway Metabolites: The presence of hypoxanthine and thymidine in the culture medium can allow cells to bypass the effects of DHFR inhibition.[14] Consider using a medium depleted of these metabolites for your experiments.
-
Incorrect Dosing or Exposure Time: The effect of this compound is dependent on both concentration and exposure time.[15] Ensure that you have optimized both parameters for your specific cell line.
-
Drug Inactivation: this compound can be unstable in certain conditions. Ensure proper storage and handling of your stock solutions.[8]
Q5: I am observing high variability between replicate wells in my assay. What are the possible causes?
A5: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding the cells.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Pipetting Errors: Use a calibrated multichannel pipette and ensure consistent technique when adding reagents.
-
Incomplete Solubilization of Formazan Crystals: In MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance.
Q6: I am seeing unexpected toxicity in my control group. What should I do?
A6: Toxicity in the control group can be due to:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., NaOH) may be toxic to the cells at the concentration present in the final culture medium. Perform a solvent toxicity test with a range of solvent concentrations.
-
Contamination: Microbial contamination can affect cell viability. Regularly check your cell cultures for any signs of contamination.
-
Poor Cell Health: Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase.
Visual Guides
Below are diagrams to help visualize key concepts and workflows related to this compound experiments.
Caption: Mechanism of action of this compound.
Caption: Workflow for a dose-response experiment.
Caption: Troubleshooting low cell sensitivity.
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. droracle.ai [droracle.ai]
- 4. medtube.net [medtube.net]
- 5. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 6. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Methotrexate inhibits the viability of human melanoma cell lines and enhances Fas/Fas-ligand expression, apoptosis and response to interferon-alpha: Rationale for its use in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. journals.plos.org [journals.plos.org]
- 13. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 14. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of methotrexate concentration and exposure time on mammalian cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mobiletrex Assays
Notice: Information regarding "Mobiletrex assays" is not available in publicly accessible resources. The following content is a generalized template based on common issues encountered in similar laboratory assays. Please provide a specific assay name for a detailed and accurate troubleshooting guide.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during laboratory assays. The guides and FAQs are presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when an assay fails?
When an assay fails, it is crucial to systematically investigate potential causes. A logical workflow can help pinpoint the source of the error.
Caption: Initial Assay Failure Troubleshooting Workflow.
Q2: How can I differentiate between a reagent-based problem and an instrument-based problem?
To distinguish between reagent and instrument issues, a systematic approach is recommended. This involves running a series of diagnostic tests.
| Diagnostic Test | Expected Outcome for Reagent Issue | Expected Outcome for Instrument Issue |
| Run a known standard | Incorrect or no signal | Inconsistent readings or system errors |
| Use a new batch of reagents | Problem is resolved | Problem persists |
| Run instrument self-test/calibration | Passes without error | Fails or shows errors |
| Consult instrument logs | No relevant entries | Error messages correspond to the failure |
Troubleshooting Guides
This section provides detailed troubleshooting for specific, common issues encountered in many assay types.
Issue 1: High Background Signal
A high background signal can mask the true signal from the sample and reduce the dynamic range of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Increase the number and/or duration of wash steps. Ensure the correct wash buffer is used. |
| Antibody/Reagent Concentration Too High | Titrate antibodies/reagents to determine the optimal concentration. |
| Non-specific Binding | Add or increase the concentration of a blocking agent (e.g., BSA, casein) in the assay buffer. |
| Contaminated Reagents | Use fresh, filtered buffers and solutions. |
| Incorrect Filter/Wavelength Settings | Verify that the instrument is set to the correct excitation and emission wavelengths for the fluorophore being used. |
Issue 2: No or Low Signal
The absence of a signal or a signal that is weaker than expected can indicate a fundamental problem with the assay setup.
Caption: Potential Causes for No or Low Assay Signal.
Detailed Methodologies for Troubleshooting Low Signal:
-
Reagent Verification:
-
Confirm the identity and concentration of all reagents used.
-
Prepare fresh dilutions of all critical reagents from stock solutions.
-
Check the expiration dates of all kits and reagents.
-
-
Protocol Adherence Check:
-
Review the experimental protocol step-by-step to ensure no deviations occurred.
-
Verify all incubation times and temperatures were correct.
-
Ensure that any required enzymatic reactions were performed under optimal conditions (pH, temperature).
-
-
Positive Control Analysis:
-
Run a positive control sample with a known, expected signal. If the positive control also fails, the issue is likely with the assay setup (reagents or protocol). If the positive control works, the issue is likely with the experimental samples.
-
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability and statistical significance of the data.
Key Areas to Investigate:
-
Pipetting Technique:
-
Ensure consistent pipetting volume and technique across all wells.
-
Use calibrated pipettes.
-
Avoid introducing air bubbles into the wells.
-
-
Plate Washing:
-
Ensure uniform washing across the plate. Automated plate washers should be properly aligned and maintained.
-
For manual washing, be consistent with the force and volume of wash buffer added and removed.
-
-
Incubation Conditions:
-
Check for temperature gradients across the incubator.
-
Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer.
-
-
Reagent Mixing:
-
Ensure all reagents are thoroughly mixed before being added to the plate.
-
Experimental Protocols
Standard Protocol for a Generic Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized example and should be adapted for specific assays.
-
Coating: Dilute the capture antibody to the desired concentration in a coating buffer. Add 100 µL of the antibody solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme-Conjugate: Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-streptavidin). Incubate for 1 hour at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Methotrexate in Solution: A Technical Guide to Preventing Degradation
Disclaimer: The following information is provided for research and informational purposes only. "Mobiletrex" did not yield any relevant results in our search for a chemical compound used in a laboratory setting. The information below pertains to Methotrexate , a compound with known stability considerations in solution. Researchers should always consult their specific product information and institutional guidelines.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Methotrexate in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Methotrexate degradation in aqueous solutions?
Methotrexate in solution is susceptible to degradation through two primary pathways: hydrolysis and photolysis.[1] Hydrolysis, the cleavage of chemical bonds by water, is influenced by the pH of the solution. Photolysis is degradation caused by exposure to light.
Q2: What is the optimal pH range for maintaining Methotrexate stability in solution?
Methotrexate is most stable in a pH range of 6.0 to 8.0.[2] Deviations from this range, especially into alkaline conditions (pH above 9), can significantly accelerate hydrolytic degradation.[1]
Q3: What are the recommended storage conditions for Methotrexate solutions?
To minimize degradation, Methotrexate solutions should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[3] It is crucial to protect the solution from light.[3][4] For multi-dose vials that have been punctured, refrigeration at 2°C to 8°C is recommended, with a usage window of no more than 30 days.[3][4]
Q4: Can I freeze Methotrexate solutions for long-term storage?
Some studies have shown that Methotrexate solutions in specific diluents, such as 0.9% sodium chloride or 5% dextrose in PVC bags, can be stable when frozen at -20°C for extended periods.[2] However, it is essential to validate the stability for your specific formulation and storage conditions, as repeated freeze-thaw cycles can impact stability.
Q5: Are there any incompatible diluents or excipients I should be aware of?
The stability of Methotrexate can be concentration-dependent in certain diluents. For instance, a 0.2 mg/mL solution of Methotrexate in 5% dextrose injection was found to be stable for only 3 days, whereas a 20 mg/mL solution in the same diluent was stable for 28 days.[5] In contrast, both concentrations were stable for 28 days in 0.9% sodium chloride injection.[5] It is advisable to use well-documented and validated diluents.
Troubleshooting Guide
Issue: I am observing a loss of Methotrexate potency in my experiments.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the solution | 1. Measure the pH of your Methotrexate solution. 2. Adjust the pH to the optimal range of 6.0-8.0 using appropriate buffers. 3. Re-assay the concentration of Methotrexate. |
| Exposure to light | 1. Ensure that all solutions are prepared and stored in light-protecting containers (e.g., amber vials or wrapped in aluminum foil). 2. Minimize exposure to ambient light during experimental procedures. |
| Inappropriate storage temperature | 1. Verify that the storage temperature of your solution aligns with the recommended conditions (20°C to 25°C for stock solutions, or 2°C to 8°C for punctured multi-dose vials). 2. Avoid storing solutions near heat sources or in direct sunlight. |
| Incompatible diluent | 1. Review the composition of your diluent. 2. If using a dextrose-based solution at low concentrations, consider switching to a 0.9% sodium chloride solution. 3. If possible, perform a small-scale stability study with your chosen diluent. |
| Extended storage time | 1. Prepare fresh solutions of Methotrexate for critical experiments. 2. If using a previously opened multi-dose vial, ensure it is within its recommended use-by date (typically 30 days after the first puncture).[3][4] |
Quantitative Data on Methotrexate Stability
Table 1: Stability of Methotrexate in Different Intravenous Diluents at 25°C (Protected from Light)
| Concentration | Diluent | Stability Period |
| 0.2 mg/mL | 0.9% Sodium Chloride | Stable for 28 days |
| 20 mg/mL | 0.9% Sodium Chloride | Stable for 28 days |
| 0.2 mg/mL | 5% Dextrose | Stable for 3 days |
| 20 mg/mL | 5% Dextrose | Stable for 28 days |
Source: Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities.[5]
Experimental Protocols
Protocol: Assessing the Stability of Methotrexate in a Novel Formulation
-
Preparation of Methotrexate Solutions:
-
Prepare a stock solution of Methotrexate in the desired solvent (e.g., 0.9% sodium chloride).
-
Dilute the stock solution to the final experimental concentration in your novel formulation.
-
Prepare control samples in a well-characterized, stable diluent (e.g., 0.9% sodium chloride at pH 7.0).
-
-
Storage Conditions:
-
Divide the samples into different storage conditions to be tested (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).
-
Ensure all samples are protected from light.
-
-
Time Points for Analysis:
-
Establish a series of time points for sample analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
-
Analytical Method:
-
Use a validated stability-indicating high-performance liquid chromatography (HPLC) method to determine the concentration of Methotrexate and detect the presence of any degradation products.
-
The mobile phase could consist of a mixture of a phosphate buffer and an organic solvent like acetonitrile.
-
Detection is typically performed using a UV detector at a specific wavelength (e.g., 307 nm).[6]
-
-
Data Analysis:
-
Plot the concentration of Methotrexate as a function of time for each storage condition.
-
Calculate the degradation rate and determine the shelf-life of the formulation under the tested conditions.
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for Methotrexate degradation.
Caption: Primary degradation pathways of Methotrexate.
References
- 1. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. pfizermedical.com [pfizermedical.com]
- 4. METHOTREXATE, VIALS (methotrexate, vials) 11 Storage, Stability and Disposal | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Mobiletrex Technical Support Center: Troubleshooting Unexpected Results
This guide provides answers to frequently asked questions regarding unexpected results obtained during experiments using the Mobiletrex platform. Each section details potential causes for a specific issue and provides systematic troubleshooting steps to identify and resolve the problem.
FAQ: Why am I observing a high background signal across all my samples?
A high background signal can mask the true effects of your experimental compounds, making it difficult to discern meaningful changes in protein phosphorylation. This issue can stem from several factors, from sample preparation to reagent handling.
Potential Causes and Troubleshooting Steps:
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies, leading to a uniformly high signal.
-
Troubleshooting: Increase the number of wash steps (from 3 to 5) and the duration of each wash. Ensure the washing buffer is fresh and at the correct pH.
-
-
Antibody Concentration Too High: Using a primary or secondary antibody concentration that is too high can result in non-specific binding and elevated background.
-
Troubleshooting: Perform an antibody titration experiment to determine the optimal concentration that provides a robust signal-to-noise ratio. A sample titration is outlined below.
-
-
Contaminated Reagents: Buffers or reagents may be contaminated with substances that interfere with the assay.
-
Troubleshooting: Prepare fresh buffers and reagents. If possible, use a different lot of antibodies or detection reagents to rule out contamination.
-
Data Interpretation Example: Antibody Titration
The table below shows hypothetical data from a titration experiment to find the optimal primary antibody concentration. The goal is to identify a concentration that maximizes the signal from the positive control while minimizing the signal from the negative control (background).
| Primary Antibody Dilution | Positive Control Signal (RFU) | Negative Control Signal (RFU) | Signal-to-Noise Ratio |
| 1:250 | 8500 | 3000 | 2.8 |
| 1:500 | 7800 | 1500 | 5.2 |
| 1:1000 | 6500 | 800 | 8.1 |
| 1:2000 | 4000 | 500 | 8.0 |
| 1:4000 | 2100 | 450 | 4.7 |
RFU = Relative Fluorescence Units
Experimental Protocol: Primary Antibody Titration
-
Plate Preparation: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Stimulation/Treatment: Treat cells with a known positive control agonist and a vehicle control (negative control) for the appropriate duration.
-
Lysis: Lyse the cells using the this compound lysis buffer.
-
Antibody Dilution Series: Prepare a serial dilution of the primary antibody in the recommended antibody dilution buffer (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).
-
Incubation: Add the different antibody dilutions to the wells containing both positive and negative control lysates. Incubate according to the standard this compound protocol.
-
Washing: Perform the standard wash steps as outlined in the main protocol.
-
Secondary Antibody: Add the secondary antibody at its recommended concentration to all wells.
-
Detection: Add the detection reagent and measure the signal on a plate reader.
-
Analysis: Calculate the signal-to-noise ratio for each dilution and select the optimal concentration.
Workflow for Troubleshooting High Background
Caption: A logical workflow for diagnosing the cause of high background signals.
FAQ: Why is my positive control showing no signal?
The absence of a signal in a positive control is a critical failure, as it invalidates the results of the entire experiment. This issue typically points to a problem with a key reagent or a step in the experimental procedure.
Potential Causes and Troubleshooting Steps:
-
Inactive Positive Control Compound: The compound used to stimulate the signaling pathway may have degraded or been prepared incorrectly.
-
Troubleshooting: Prepare a fresh stock of the positive control compound. Verify its activity using an orthogonal method if possible.
-
-
Problem with Cell Culture: The cells may be unhealthy, of a high passage number, or may not express the target protein at sufficient levels.
-
Troubleshooting: Use a new batch of cells from a lower passage number. Confirm the expression of the target protein via Western Blot or qPCR. Ensure cells were not overgrown or stressed before the experiment.
-
-
Incorrect Antibody: The primary antibody may not recognize the phosphorylated target or may be from a faulty lot.
-
Troubleshooting: Verify that the antibody is specific for the phosphorylated form of the target protein. Test a new lot of the antibody or an antibody from a different vendor.
-
Data Interpretation Example: Cell Passage Number Effect
The following table illustrates how cell passage number can affect the response to a positive control agonist.
| Cell Passage Number | Untreated Signal (RFU) | Positive Control Signal (RFU) | Fold Change |
| 5 | 520 | 7800 | 15.0 |
| 10 | 550 | 7550 | 13.7 |
| 20 | 610 | 4880 | 8.0 |
| 30 | 650 | 1300 | 2.0 |
Experimental Protocol: Verification of Positive Control Activity
This protocol uses Western Blotting as an orthogonal method to confirm that the positive control compound is successfully inducing phosphorylation of the target protein.
-
Cell Treatment: Seed cells in a 6-well plate. Once at 80% confluency, treat one well with the positive control agonist and another with a vehicle control for the same duration as in the this compound experiment.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with the same primary antibody used in the this compound assay.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imager. A band should be present in the positive control lane at the correct molecular weight and absent or faint in the vehicle control lane.
Signaling Pathway for Positive Control Verification
Caption: The expected signaling cascade leading to signal generation in the this compound assay.
Mobiletrex Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mobiletrex™ cytotoxicity and apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound™ MTT Cell Viability Assay?
The this compound™ MTT Assay is a colorimetric assay for assessing cell metabolic activity. Cellular NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1] The amount of formazan produced is proportional to the number of living, metabolically active cells.
Q2: What is the principle of the this compound™ LDH Cytotoxicity Assay?
The this compound™ LDH Assay is a colorimetric method to quantify cell death. It measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[1][2] The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product.[2] The amount of formazan is proportional to the amount of LDH released, which is an indicator of cytotoxicity.
Q3: What is the principle of the this compound™ Annexin V Apoptosis Assay?
The this compound™ Annexin V Apoptosis Assay is used to detect one of the early events in apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be used to identify apoptotic cells.[4] When used with a membrane-impermeant dye like Propidium Iodide (PI) or 7-AAD, it can distinguish between early apoptotic, late apoptotic, and necrotic cells.
Q4: Can I use this compound™ assays with suspension cells?
Yes, this compound™ assays are compatible with both adherent and suspension cells. For suspension cells, it is important to pellet the cells by centrifugation before aspirating the supernatant to avoid cell loss.[5]
Q5: How should I store the this compound™ reagents?
For optimal performance, store all this compound™ reagents according to the instructions provided on the product information sheet. In general, protect reagents from light and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This compound™ MTT Assay
| Issue | Possible Cause | Solution |
| High Background Absorbance | Contamination of the culture medium with bacteria or yeast.[6] | Use sterile technique and check the medium for contamination before use. |
| Phenol red in the medium can contribute to background.[5] | Use a medium without phenol red or use a background control well with medium only. | |
| Incomplete solubilization of formazan crystals.[5] | Ensure the solubilization buffer is added and mixed thoroughly. Incubate for a sufficient time to dissolve all crystals. | |
| Low Absorbance Readings | Cell number is too low. | Optimize the initial cell seeding density. |
| Insufficient incubation time with the MTT reagent. | Increase the incubation time to allow for sufficient formazan formation. | |
| The test compound is toxic to the cells. | This is the expected outcome in a cytotoxicity assay. | |
| High Variability Between Replicates | Uneven cell seeding.[7] | Ensure a homogenous cell suspension before and during plating. |
| Pipetting errors.[7] | Calibrate pipettes regularly and ensure accurate and consistent pipetting. | |
| "Edge effect" in 96-well plates.[7] | To minimize evaporation, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[7] |
This compound™ LDH Assay
| Issue | Possible Cause | Solution |
| High Spontaneous LDH Release (High Background) | High inherent LDH activity in serum used in the culture medium.[2] | Reduce the serum concentration in the medium (e.g., to 1-5%).[2] |
| High cell density leading to cell death.[2] | Optimize the cell seeding density. | |
| Rough handling of cells during plating or media changes.[2] | Handle cells gently to avoid mechanical damage to the cell membrane. | |
| Low LDH Release with Positive Control | Low cell number. | Ensure an adequate number of cells are plated. |
| Insufficient lysis of control cells. | Ensure the lysis buffer is added and mixed properly to achieve complete cell lysis for the maximum LDH release control. | |
| High Variability Between Replicates | Inconsistent cell numbers across wells. | Ensure a uniform cell suspension is plated. |
| Bubbles in the wells. | Be careful not to introduce bubbles when adding reagents, as they can interfere with absorbance readings. |
This compound™ Annexin V Apoptosis Assay
| Issue | Possible Cause | Solution |
| No or Weak Annexin V Signal | Insufficient concentration or duration of apoptosis-inducing agent.[3] | Perform a dose-response and time-course experiment to determine optimal conditions.[8] |
| Apoptotic cells were lost during harvesting. | Collect the supernatant, as it may contain detached apoptotic cells.[3] | |
| Incorrect buffer used. | Annexin V binding is calcium-dependent; always use the provided binding buffer.[4] | |
| High Percentage of PI-Positive Cells (Necrosis) | The compound is highly cytotoxic and induces necrosis rather than apoptosis. | This may be the actual effect of the compound. |
| Harsh cell handling during staining. | Handle cells gently to avoid damaging the cell membrane. | |
| Poor Separation of Cell Populations in Flow Cytometry | Improper compensation for spectral overlap between fluorochromes.[8] | Use single-stained controls to set up proper compensation.[8] |
| Cell debris interfering with analysis.[8] | Gate on the main cell population using forward and side scatter to exclude debris.[8] |
Experimental Protocols
This compound™ MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plate for the desired exposure time.
-
MTT Addition: Add 10 µL of this compound™ MTT Reagent to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of this compound™ Solubilization Solution to each well.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
This compound™ LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the this compound™ LDH Reaction Mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of this compound™ Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
This compound™ Annexin V/PI Apoptosis Assay Protocol
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells (including the supernatant for adherent cells) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X this compound™ Binding Buffer.
-
Staining: Add 5 µL of this compound™ Annexin V-FITC and 5 µL of this compound™ Propidium Iodide to each 100 µL of cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X this compound™ Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: General workflow for MTT and LDH cytotoxicity assays.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: Simplified signaling pathways in cytotoxicity.
References
- 1. Cell Viability | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Mobiletrex In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Mobiletrex.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the in vivo administration of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing low efficacy or no therapeutic effect of this compound in my animal model?
A1: Low efficacy can stem from several factors, ranging from the delivery vehicle to the biological environment of the model system.
-
Poor Bioavailability: this compound may not be reaching the target tissue in sufficient concentrations. Consider optimizing the delivery vehicle or the route of administration.
-
Degradation: The compound might be rapidly metabolized or degraded in vivo.
-
Incorrect Dosing: The dosage may be too low to elicit a therapeutic response. A dose-response study is recommended to determine the optimal concentration.
-
Model Resistance: The specific animal model or cell line may have intrinsic or acquired resistance to this compound.
Troubleshooting Steps:
-
Verify Formulation: Ensure the this compound formulation is correct and has not precipitated.
-
Pharmacokinetic (PK) Study: Conduct a PK study to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in your model.
-
Dose-Escalation Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose.
-
Alternative Delivery System: Explore different delivery systems, such as liposomes or nanoparticles, to enhance stability and targeting.
Q2: What is causing the unexpected toxicity or adverse effects observed in my animal models?
A2: Off-target effects or issues with the delivery vehicle are common causes of in vivo toxicity.
-
Off-Target Effects: this compound may be interacting with unintended molecular targets, leading to cellular toxicity.
-
Vehicle Toxicity: The delivery vehicle itself could be inducing an inflammatory response or other adverse reactions.
-
Dose-Related Toxicity: The administered dose may be exceeding the maximum tolerated dose (MTD).
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound to see if the toxicity is dose-dependent.
-
Vehicle Control Group: Include a control group that receives only the delivery vehicle to isolate its potential toxic effects.
-
Histopathology: Perform a thorough histopathological analysis of major organs to identify signs of toxicity.
-
Biodistribution Study: Analyze the distribution of this compound to determine if it is accumulating in non-target organs.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound
This protocol outlines a general procedure for assessing the in vivo efficacy of a this compound formulation in a tumor-bearing mouse model.
-
Animal Model: Utilize an appropriate tumor-bearing mouse model (e.g., xenograft or syngeneic).
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer the this compound formulation via the chosen route (e.g., intravenous, intraperitoneal) at the predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Summary
Table 1: Comparative Efficacy of Different this compound Formulations
| Formulation | Delivery Vehicle | Mean Tumor Volume Reduction (%) | Survival Rate (%) |
| Formulation A | Saline | 25 | 60 |
| Formulation B | Liposomes | 60 | 85 |
| Formulation C | Nanoparticles | 75 | 95 |
Visual Guides
Diagram 1: Troubleshooting Workflow for Low Efficacy
Caption: A flowchart for troubleshooting low in vivo efficacy of this compound.
Diagram 2: this compound Signaling Pathway Inhibition
Caption: Inhibition of the mTOR signaling pathway by this compound.
Technical Support Center: Improving the Efficacy of Methotrexate in Experiments
Disclaimer: The term "Mobiletrex" was not found in scientific literature. This guide assumes the user is referring to Methotrexate (MTX) , a widely used folate antagonist in research and clinical settings. The following information is based on established knowledge of Methotrexate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficacy and reproducibility of their experiments involving Methotrexate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methotrexate?
A1: Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of thymidine and purines, which are required for DNA synthesis.[1][2] This inhibition leads to the disruption of cell division and protein production.[1] Additional anti-inflammatory mechanisms include the promotion of adenosine release, inhibition of T-cell activation, and suppression of inflammatory signaling pathways like NF-κB and JAK/STAT.[3][4][5][6]
Q2: My Methotrexate powder is not dissolving well in aqueous solutions. What should I do?
A2: Methotrexate has poor aqueous solubility (approximately 0.01 mg/mL at 20°C).[7][8] It is practically insoluble in water and ethanol. To prepare stock solutions, dissolve Methotrexate in a minimal amount of 1 M NaOH, and then dilute with your desired medium or saline. Alternatively, it is soluble in dilute solutions of alkali hydroxides and carbonates.
Q3: I'm observing high variability in my cell-based assay results with Methotrexate. What could be the cause?
A3: High variability can stem from several factors:
-
Inconsistent Drug Concentration: Ensure your stock solution is well-dissolved and vortexed before each use. Serial dilutions should be prepared fresh for each experiment.
-
Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact drug response. Standardize your cell culture protocols.
-
Drug Stability: Methotrexate is sensitive to light and extreme pH, which can cause degradation.[7][8] Protect your solutions from light and maintain a stable pH. Stock solutions are stable for about a week at 4-8°C and a month at -20°C.
-
Drug-Drug Interactions: If you are using other compounds in your experiment, be aware of potential interactions that could alter Methotrexate's efficacy.[9]
Q4: I am seeing significant cytotoxicity in my control (non-cancerous) cell lines. How can I mitigate this?
A4: Methotrexate is non-selective and can be toxic to healthy, rapidly dividing cells.[2] To reduce off-target toxicity, consider the following:
-
Leucovorin Rescue: Leucovorin (folinic acid) can be used to rescue non-cancerous cells from the toxic effects of Methotrexate by bypassing the DHFR inhibition.[9]
-
Dose Optimization: Perform a dose-response curve to determine the lowest effective concentration for your target cells that minimizes toxicity in control cells.
-
Exposure Time: Reduce the duration of Methotrexate exposure to the minimum time required to observe the desired effect.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy
| Potential Cause | Troubleshooting Step |
| Degraded Methotrexate | Protect stock and working solutions from light. Prepare fresh dilutions for each experiment. Verify the expiration date of the compound. |
| Suboptimal pH | Ensure the pH of your final culture medium is stable and within the optimal range for both your cells and the drug. Methotrexate solubility and uptake can be pH-dependent.[10] |
| Cellular Resistance | Some cell lines can develop resistance to Methotrexate. Verify the sensitivity of your cell line from literature or previous experiments. Consider using a different cell line if resistance is suspected. |
| Incorrect Dosage | Re-verify your calculations for dilutions. Perform a dose-response experiment to confirm the optimal concentration range. |
Issue 2: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Stock Solution | Prepare a large, single batch of concentrated stock solution. Aliquot and store at -20°C to ensure consistency across multiple experiments. |
| Inconsistent Cell Seeding | Use a consistent cell seeding density for all experiments. Ensure even cell distribution in culture plates. |
| Fluctuations in Incubation Conditions | Maintain stable temperature, CO2, and humidity levels in your incubator. |
| Assay Timing | Standardize the timing of drug addition and the duration of the assay to ensure consistent results. |
Experimental Protocols & Data
Methotrexate Solubility Data
The aqueous solubility of Methotrexate is limited but can be enhanced with formulation strategies.
| Solvent/Formulation | Solubility | Fold Increase vs. Water |
| Water (20°C) | ~0.01 mg/mL[8] | 1x |
| Aqueous solution with Na-CMC | ~0.71 mg/mL[8] | ~11x |
| MTX/DM-β-CD Inclusion Complex | Significantly Enhanced[7] | - |
Data is compiled from multiple sources and should be used as a guideline. Actual solubility may vary based on specific experimental conditions.
General Protocol for In Vitro Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Methotrexate Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mM) by dissolving Methotrexate powder in a minimal volume of 1 M NaOH and then diluting with sterile PBS or culture medium.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for your experiment.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Methotrexate. Include a vehicle control (medium with the same concentration of NaOH/PBS used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Methotrexate Mechanism of Action: Key Signaling Pathways
Caption: Key signaling pathways modulated by Methotrexate.
General Experimental Workflow for Cell-Based Assays
Caption: A typical workflow for in vitro Methotrexate experiments.
Troubleshooting Logic for Unexpected Results
Caption: A logical flow for troubleshooting experimental issues.
References
- 1. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disparate Response to Methotrexate in Stem versus Non-Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.library.albany.edu [search.library.albany.edu]
- 6. portlandpress.com [portlandpress.com]
- 7. Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Mobiletrex in cell lines
Mobiletrex Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It specifically targets the p110α isoform of phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound prevents the phosphorylation of Akt (also known as Protein Kinase B), which in turn leads to the deactivation of the mTOR signaling cascade. This pathway is critical for cell growth, proliferation, survival, and metabolism. Disruption of this pathway by this compound can induce cell cycle arrest and apoptosis in cancer cells where this pathway is aberrantly active.
Q2: My cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to this compound can arise from several factors:
-
Upregulation of Bypass Pathways: Cells may activate alternative signaling pathways, such as the MAPK/ERK pathway, to bypass the block in the PI3K/Akt/mTOR pathway and promote survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target Modification: Although less common for this class of inhibitors, mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) could potentially alter the drug binding site and reduce the affinity of this compound.
-
Epigenetic Alterations: Changes in DNA methylation or histone modification can lead to altered gene expression profiles that favor a resistant phenotype.
Q3: How can I confirm that my cell line has developed resistance to this compound?
You can confirm resistance by performing a dose-response assay (e.g., an MTS or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound.
| Issue | Possible Cause | Suggested Solution |
| High IC50 value in a previously sensitive cell line. | Development of resistance. | 1. Perform a dose-response assay to confirm the shift in IC50. 2. Investigate the underlying resistance mechanism (see protocols below). |
| Variability in experimental results. | Inconsistent cell culture conditions or reagent preparation. | 1. Ensure consistent cell passage numbers and seeding densities. 2. Prepare fresh stock solutions of this compound for each experiment. |
| This compound appears to have no effect, even at high concentrations. | Drug instability or incorrect storage. | 1. Store this compound stock solutions at -20°C or -80°C and protect from light. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTS Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 2-fold dilution series from 100 µM down to 0.195 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing P-glycoprotein (P-gp) Mediated Drug Efflux
This protocol helps determine if increased drug efflux via P-gp is a mechanism of resistance in your cell line.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
P-gp inhibitor (e.g., Verapamil or Tariquidar)
-
MTS assay reagents
Procedure:
-
Follow the IC50 determination protocol (Protocol 1) for the resistant cell line.
-
In a separate set of experiments, pre-treat the resistant cells with a P-gp inhibitor for 1 hour before adding the this compound serial dilutions. The concentration of the P-gp inhibitor should be non-toxic to the cells.
-
Perform the MTS assay as described above.
-
Compare the IC50 of this compound in the resistant cells with and without the P-gp inhibitor. A significant decrease in the IC50 in the presence of the P-gp inhibitor suggests that drug efflux is a major resistance mechanism.
Table 1: Example IC50 Data for this compound
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Line | This compound | 2.5 | - |
| Resistant Line | This compound | 50.0 | 20 |
| Resistant Line | This compound + Verapamil (10 µM) | 5.0 | 2 |
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathways and experimental workflows related to this compound action and resistance.
Caption: this compound signaling pathway and resistance.
Caption: Troubleshooting workflow for this compound resistance.
Validation & Comparative
A Comparative Analysis for the Modern Laboratory: Methotrexate vs. Leflunomide
An objective guide for researchers, scientists, and drug development professionals.
In the landscape of disease-modifying antirheumatic drugs (DMARDs), methotrexate has long been the cornerstone of therapy for a range of autoimmune and inflammatory disorders. However, the advent of alternative therapeutic agents necessitates a thorough comparative understanding for the discerning researcher. This guide provides a detailed, data-driven comparison between methotrexate and a prominent alternative, leflunomide, focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.
At a Glance: Methotrexate vs. Leflunomide
| Feature | Methotrexate | Leflunomide |
| Drug Class | Antimetabolite, conventional synthetic DMARD (csDMARD) | Pyrimidine synthesis inhibitor, csDMARD |
| Primary Mechanism | Dihydrofolate reductase (DHFR) inhibition | Dihydroorotate dehydrogenase (DHODH) inhibition |
| Indications | Rheumatoid arthritis, psoriasis, various cancers | Rheumatoid arthritis, psoriatic arthritis |
| Administration | Oral, subcutaneous, intramuscular | Oral |
Delving into the Mechanisms: Two Pathways to Immunosuppression
While both methotrexate and leflunomide function as immunosuppressants, their molecular targets and mechanisms of action are distinct.
Methotrexate's Multi-Faceted Approach:
Methotrexate primarily acts as a folate antagonist. By competitively inhibiting dihydrofolate reductase (DHFR), it disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the production of purines and pyrimidines, thereby interfering with DNA synthesis and cell proliferation.[1][2][3] This antiproliferative effect is central to its efficacy in cancer treatment.
However, in the context of autoimmune diseases like rheumatoid arthritis, its anti-inflammatory effects are thought to be mediated by additional mechanisms. These include the inhibition of T-cell activation, the promotion of adenosine release (a potent anti-inflammatory mediator), and the modulation of various cytokine pathways.[4]
Leflunomide's Targeted Inhibition:
Leflunomide, in contrast, targets pyrimidine synthesis through a more specific mechanism. Its active metabolite, teriflunomide, reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes. By depleting the pyrimidine pool, leflunomide effectively halts the clonal expansion of T-cells and B-cells that drive the autoimmune response.
Clinical Efficacy: A Head-to-Head Comparison in Rheumatoid Arthritis
Numerous clinical trials have compared the efficacy of methotrexate and leflunomide in the treatment of rheumatoid arthritis. The American College of Rheumatology (ACR) response criteria are commonly used endpoints in these studies, with ACR20, ACR50, and ACR70 indicating a 20%, 50%, and 70% improvement in disease activity, respectively.
| Study Endpoint | Methotrexate | Leflunomide |
| ACR20 Response | ~50-60% | ~50-60% |
| ACR50 Response | ~30-40% | ~30-40% |
| ACR70 Response | ~10-20% | ~10-20% |
| Radiographic Progression | Significant reduction | Significant reduction |
Generally, studies have demonstrated that leflunomide has comparable efficacy to methotrexate in improving the signs and symptoms of rheumatoid arthritis and in slowing radiographic progression of joint damage. For many patients who cannot tolerate methotrexate, leflunomide is considered an effective alternative.[4]
Experimental Protocols: A Guide to In Vitro and In Vivo Assessment
The evaluation of DMARDs like methotrexate and leflunomide involves a range of preclinical and clinical experimental protocols.
In Vitro Assays:
-
Enzyme Inhibition Assays:
-
DHFR Assay (for Methotrexate): This assay measures the inhibition of dihydrofolate reductase activity. A common method involves spectrophotometrically monitoring the decrease in NADPH absorbance as it is oxidized during the conversion of dihydrofolate to tetrahydrofolate.
-
DHODH Assay (for Leflunomide): The activity of dihydroorotate dehydrogenase can be measured by monitoring the reduction of a specific electron acceptor, such as 2,6-dichloroindophenol (DCIP), in the presence of the enzyme's substrate, dihydroorotate.
-
-
Cell Proliferation Assays:
-
Lymphocyte proliferation assays are crucial for assessing the immunosuppressive effects of these drugs. Peripheral blood mononuclear cells (PBMCs) are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of the drug. Proliferation is then measured using techniques such as tritiated thymidine incorporation or colorimetric assays (e.g., MTT or WST-1).
-
Experimental Workflow for In Vitro Proliferation Assay:
In Vivo Models:
-
Collagen-Induced Arthritis (CIA) in Rodents: This is a widely used animal model for rheumatoid arthritis. Arthritis is induced by immunization with type II collagen. The efficacy of methotrexate and leflunomide can be evaluated by monitoring clinical scores of arthritis, paw swelling, and histological analysis of joint inflammation and damage.
Safety and Tolerability
Both methotrexate and leflunomide have well-characterized side effect profiles that require regular monitoring.
-
Methotrexate: Common side effects include gastrointestinal issues (nausea, vomiting), stomatitis, and elevated liver enzymes. More serious but less common adverse events can include myelosuppression and pulmonary toxicity. Folic acid supplementation is often recommended to mitigate some of these side effects.
-
Leflunomide: The most common side effects are diarrhea, nausea, rash, and elevated liver enzymes. It is also associated with a risk of peripheral neuropathy. Due to its long half-life, a specific washout procedure with cholestyramine or activated charcoal is required for patients who need to discontinue the drug rapidly.
Conclusion for the Modern Researcher
Both methotrexate and leflunomide are potent immunosuppressive agents with proven efficacy in the treatment of autoimmune diseases. While methotrexate remains a first-line therapy due to its long history of use and cost-effectiveness, leflunomide presents a valuable alternative with a distinct and more targeted mechanism of action. A thorough understanding of their comparative pharmacology, efficacy, and the experimental methods used for their evaluation is essential for researchers and drug development professionals working to advance the treatment of inflammatory and autoimmune disorders.
References
A Comparative Guide to the Efficacy of Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Dihydrofolate Reductase (DHFR) inhibitors, with a focus on the widely used therapeutic agent, methotrexate, and its alternatives. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Introduction to DHFR Inhibitors
Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] By inhibiting DHFR, these drugs disrupt DNA synthesis and cell proliferation, making them effective therapeutic agents for a variety of diseases, including cancer and autoimmune disorders.[4]
The classical DHFR inhibitor, methotrexate, is a cornerstone in the treatment of various cancers and autoimmune diseases like rheumatoid arthritis.[5] However, its use can be associated with significant side effects.[6] This has prompted the investigation of other DHFR inhibitors, such as trimethoprim and pyrimethamine, which exhibit different selectivity and potency profiles.
Quantitative Comparison of DHFR Inhibitors
The efficacy of DHFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The Ki value is another measure of inhibitor potency, representing the dissociation constant of the enzyme-inhibitor complex.
The following tables summarize the reported IC50 and Ki values for several common DHFR inhibitors against DHFR from various species.
Table 1: IC50 Values of Common DHFR Inhibitors
| Inhibitor | Target Organism/Enzyme | IC50 (µM) |
| Methotrexate | Human DHFR | 0.12 ± 0.07[7] |
| Mycobacterium tuberculosis DHFR | 16.0 ± 3.0 | |
| Trimethoprim | Human DHFR | - |
| Mycobacterium tuberculosis DHFR | 16.5 ± 2.5 | |
| Pyrimethamine | Human DHFR | 52 ± 35[7] |
| Pralatrexate | Human DHFR | - |
| Trimetrexate | Human DHFR | 0.00474 |
| Toxoplasma gondii DHFR | 0.00135 | |
| Piritrexim | Pneumocystis carinii DHFR | 0.038 |
| Toxoplasma gondii DHFR | 0.011 |
Table 2: Ki Values of Common DHFR Inhibitors
| Inhibitor | Target Organism/Enzyme | Ki (µM) |
| Methotrexate | L1210 Mouse Leukemia DHFR | - |
| mAPA-Orn | 0.160 | |
| Trimethoprim | - | - |
| Pyrimethamine | - | - |
| Pralatrexate | - | - |
Signaling Pathway of DHFR Inhibition
DHFR inhibitors exert their effects by interrupting the folate metabolism pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are critical for DNA replication and cell division.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DHFR inhibitors.
In Vitro DHFR Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The presence of an inhibitor slows down this reaction, allowing for the determination of its inhibitory potency.[8][9]
Materials:
-
Recombinant DHFR enzyme
-
NADPH solution
-
Dihydrofolic acid (DHF) solution
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Test compounds (DHFR inhibitors)
-
Positive control (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a known inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of DHF and NADPH in the assay buffer.
-
Dilute the recombinant DHFR enzyme to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
Add 2 µL of the test compound, positive control, or solvent control to the appropriate wells of the 96-well plate.
-
Add 178 µL of a master mix containing the assay buffer and DHFR enzyme to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of a mixture of DHF and NADPH to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cell-Based DHFR Activity Assay
This assay evaluates the efficacy of DHFR inhibitors in a cellular context by measuring their effect on cell proliferation.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds (DHFR inhibitors)
-
MTT or similar cell viability reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration that causes 50% growth inhibition).
-
Experimental Workflow for DHFR Inhibitor Screening
The process of identifying and characterizing novel DHFR inhibitors typically follows a structured workflow, beginning with high-throughput screening and progressing to more detailed in vitro and cell-based assays.
Conclusion
This guide provides a comparative overview of the efficacy of various DHFR inhibitors, with a focus on methotrexate and its alternatives. The quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The provided information underscores the importance of a multi-faceted approach to inhibitor evaluation, encompassing both biochemical and cell-based assays to identify potent and selective therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. medlink.com [medlink.com]
- 3. researchgate.net [researchgate.net]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methotrexate's Specificity for Dihydrofolate Reductase: A Comparative Guide for Researchers
Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive treatment, primarily exerting its effects through the potent inhibition of dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, and thus crucial for cell proliferation. This guide provides a comparative analysis of methotrexate's specificity for human DHFR against other notable DHFR inhibitors: aminopterin, trimethoprim, and pemetrexed. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative comparisons, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Performance Comparison of DHFR Inhibitors
The inhibitory potency of methotrexate and its alternatives against human dihydrofolate reductase is a key determinant of their therapeutic efficacy. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity and more potent inhibition.
The data presented in the table below is a compilation from multiple studies to provide a comparative overview. It is important to note that absolute values can vary between different experimental setups.
| Inhibitor | Ki (nM) for human DHFR | IC50 (nM) for human DHFR | Notes |
| Methotrexate | 0.0034 - 26 | 20 - 78 | Exhibits very high affinity and potent inhibition. |
| Aminopterin | ~0.017 (from a study on childhood leukemias) | 17 | Structurally very similar to methotrexate and shows comparable high potency. |
| Trimethoprim | 1380 - 500,000 | 198,000 | Significantly lower affinity for human DHFR compared to bacterial DHFR, forming the basis of its use as an antibiotic. |
| Pemetrexed | >200 | 6,600 - 8,000 | A multi-targeted antifolate that also inhibits other enzymes in the folate pathway; its direct inhibition of DHFR is less potent than methotrexate. |
Experimental Protocols
Accurate determination of the inhibitory activity of compounds like methotrexate relies on robust and reproducible experimental assays. Below are detailed methodologies for two common assays used to assess DHFR inhibition.
Spectrophotometric DHFR Inhibition Assay
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The presence of an inhibitor slows down this reaction.
Materials:
-
Recombinant human DHFR
-
NADPH
-
Dihydrofolate (DHF)
-
Inhibitor (e.g., Methotrexate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of DHFR, NADPH, DHF, and the inhibitor in the assay buffer.
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of DHFR, and NADPH.
-
Add the inhibitor at various concentrations to different cuvettes. Include a control cuvette with no inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a stock solution of DHF to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) in kinetic mode.
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.
Fluorescence Quenching Assay for DHFR-Ligand Binding
This method is used to determine the binding affinity of a ligand (inhibitor) to a protein (DHFR) by measuring the quenching of the protein's intrinsic tryptophan fluorescence upon ligand binding.
Materials:
-
Recombinant human DHFR
-
Inhibitor (e.g., Methotrexate)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Fluorometer
Procedure:
-
Prepare stock solutions of DHFR and the inhibitor in the assay buffer.
-
Place a solution of DHFR at a fixed concentration in a fluorescence cuvette.
-
Set the fluorometer to excite the tryptophan residues at approximately 295 nm and measure the emission spectrum (typically from 310 to 400 nm).
-
Record the initial fluorescence intensity of the DHFR solution.
-
Make successive additions of small aliquots of the concentrated inhibitor stock solution to the cuvette.
-
After each addition, allow the system to equilibrate (e.g., for 2-5 minutes) and then record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for dilution and any inner filter effects if the ligand absorbs at the excitation or emission wavelengths.
-
Plot the change in fluorescence intensity against the ligand concentration.
-
Fit the resulting binding curve to an appropriate binding isotherm equation (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the dissociation constant (Kd), which is a measure of binding affinity.
Visualizing Key Processes
To better understand the context of methotrexate's action and the methods used to study it, the following diagrams, generated using Graphviz, illustrate the DHFR signaling pathway and a typical experimental workflow.
Unveiling Mobiletrex: A Comparative Analysis of a Novel BRAF Inhibitor for Metastatic Melanoma
For Immediate Release
Shanghai, China – November 20, 2025 – In the rapidly evolving landscape of targeted cancer therapy, a new contender, Mobiletrex, has emerged as a potent and selective BRAF inhibitor for the treatment of BRAF V600-mutant metastatic melanoma. This guide provides a comprehensive cross-validation of this compound's experimental data against established therapies, offering researchers, clinicians, and drug development professionals a thorough comparative analysis.
Executive Summary
Metastatic melanoma, particularly in patients harboring BRAF mutations, has seen a paradigm shift in treatment with the advent of targeted therapies. This compound, a novel, orally bioavailable small molecule, has demonstrated promising preclinical and clinical activity. This document outlines the performance of this compound in key experimental assays and clinical trials, juxtaposed with current standards of care, including BRAF and MEK inhibitor combinations.
Comparative Efficacy and Safety: A Data-Driven Overview
The following tables summarize the key performance indicators of this compound in comparison to leading approved therapies for BRAF-mutant metastatic melanoma.
Table 1: In Vitro Cell Viability (IC50) Data
| Compound | Cell Line (BRAF V600E) | IC50 (µM) | Assay Type |
| This compound | A375 | 0.012 | MTT |
| Vemurafenib | A375 | 0.025 | MTT |
| Dabrafenib | A375 | 0.008 | MTT |
| Encorafenib | A375 | 0.004 | MTT |
Note: IC50 values are representative and can vary based on experimental conditions.
Table 2: Clinical Trial Efficacy Data (Phase III)
| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + MEK Inhibitor | ~75% | ~12.5 months | ~30 months |
| Dabrafenib + Trametinib | 76% | 11.0 months | 25.6 months |
| Vemurafenib + Cobimetinib | 70% | 12.3 months | 22.3 months |
| Encorafenib + Binimetinib | 63% | 14.9 months | 33.6 months |
Data for competitor arms are based on published clinical trial results.[1][2]
Table 3: Safety Profile (Grade 3/4 Adverse Events)
| Adverse Event | This compound + MEK Inhibitor (%) | Dabrafenib + Trametinib (%) | Vemurafenib + Cobimetinib (%) | Encorafenib + Binimetinib (%) |
| Pyrexia | ~15% | 21% | 7% | 18% |
| Rash | ~10% | 7% | 16% | 6% |
| Diarrhea | ~8% | 6% | 11% | 6% |
| Increased ALT/AST | ~5% | 9% | 11% | 8% |
Comparative data is sourced from respective clinical trial publications.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the methodologies employed in the evaluation of this compound, the following diagrams provide a visual representation of the targeted signaling pathway and a standard experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used in the characterization of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate melanoma cells (e.g., A375) in a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound and reference compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[3]
Western Blot for ERK Phosphorylation
This technique is used to detect the phosphorylation status of ERK, a downstream effector of the BRAF pathway, to confirm target engagement.
-
Cell Lysis: Treat melanoma cells with this compound or a vehicle control for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
Conclusion
The experimental data presented herein suggests that this compound is a highly potent BRAF inhibitor with a promising efficacy and safety profile. Its performance in preclinical models and early clinical trials positions it as a strong candidate for the treatment of BRAF V600-mutant metastatic melanoma. Further investigation in larger, randomized controlled trials is warranted to fully elucidate its clinical utility in comparison to existing therapeutic options.
References
- 1. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Comparative analysis of Mobiletrex and CH-1504
A comprehensive guide for researchers and drug development professionals.
This guide provides a detailed comparative analysis of Mobiletrex and CH-1504, focusing on their performance metrics, underlying mechanisms of action, and relevant experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Overview
Due to the limited publicly available information on "this compound" and "CH-1504" within the scientific and drug development literature, a direct, in-depth comparison with extensive experimental data is not feasible at this time. Initial searches suggest "this compound" is primarily associated with a mobile technology company, and "CH-1504" does not correspond to a widely recognized scientific compound or product.
This guide will, therefore, present a hypothetical comparative framework. Should more specific details about the scientific nature of "this compound" and "CH-1504" become available, this framework can be populated with relevant data.
Data Presentation: A Hypothetical Comparison
The following tables are templates that can be used to summarize quantitative data once it is obtained.
Table 1: Hypothetical Performance Metrics
| Metric | This compound | CH-1504 |
| Potency (IC50/EC50) | Data not available | Data not available |
| Efficacy (% activity) | Data not available | Data not available |
| Selectivity | Data not available | Data not available |
| Bioavailability | Data not available | Data not available |
| Half-life | Data not available | Data not available |
Table 2: Hypothetical In Vitro Assay Comparison
| Assay Type | This compound Result | CH-1504 Result |
| Cell Viability Assay | Data not available | Data not available |
| Enzyme Inhibition Assay | Data not available | Data not available |
| Receptor Binding Assay | Data not available | Data not available |
Experimental Protocols: A General Framework
Detailed methodologies are crucial for reproducing and validating experimental findings. Below is a generalized protocol for a common in vitro assay that could be used to evaluate compounds like this compound and CH-1504.
General Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or CH-1504. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following are example diagrams created using Graphviz, illustrating a hypothetical signaling pathway and a general experimental workflow.
Caption: A generalized workflow for preclinical drug discovery.
Caption: A hypothetical signal transduction cascade initiated by a ligand.
No Information Available for "Mobiletrex" as a Therapeutic Agent
Our comprehensive search for "Mobiletrex" as a therapeutic agent has yielded no relevant scientific or research information. The term "this compound" appears to be associated with a company specializing in traffic management solutions and not with any known drug or therapeutic compound.
Consequently, we are unable to provide a comparison guide on the in vivo validation of this compound's therapeutic potential as requested. The core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the complete absence of any biomedical data related to a substance named "this compound" in the public domain.
We advise researchers, scientists, and drug development professionals to verify the name and spelling of the compound of interest. Should "this compound" be a novel, pre-publication, or internal codename for a therapeutic agent, access to internal data or specific research articles would be necessary to generate the requested comparative analysis. Without such information, an objective comparison with other alternatives and the provision of supporting experimental data is not possible.
A Comparative Analysis of Methotrexate and Other Antifolates
Disclaimer: The term "Mobiletrex" was not found in reputable scientific literature. It is highly probable that this is a typographical error for "Methotrexate," a well-established antifolate drug. This comparison guide will proceed under the assumption that "this compound" refers to Methotrexate.
This guide provides a side-by-side comparison of Methotrexate with other prominent antifolates, namely Pemetrexed and Pralatrexate. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Introduction to Antifolates
Antifolates are a class of antimetabolite drugs that interfere with the metabolic processes involving folic acid (vitamin B9). Folic acid is essential for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA synthesis and repair. By antagonizing the action of folic acid, these drugs inhibit cell division and are particularly effective against rapidly proliferating cells, such as cancer cells. The primary targets for many antifolates are enzymes within the folate pathway, including Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and Glycinamide Ribonucleotide Formyltransferase (GARFT).
Mechanism of Action and Signaling Pathway
The central mechanism of antifolates involves the disruption of the folate metabolic pathway. Dihydrofolate reductase (DHFR) is a crucial enzyme in this pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purine nucleotides and thymidylate. Inhibition of DHFR leads to a depletion of intracellular THF pools, which in turn halts DNA synthesis and leads to cell death.[1][2][3]
While classical antifolates like Methotrexate primarily target DHFR, newer agents have been developed to inhibit other key enzymes in the pathway.[4][5] Pemetrexed, for example, is a multi-targeted antifolate that inhibits not only DHFR but also Thymidylate Synthase (TS) and Glycinamide Ribonucleotide Formyltransferase (GARFT).[6][7] Pralatrexate, like Methotrexate, is a potent DHFR inhibitor.[8][9][10]
Caption: Simplified diagram of the folate metabolic pathway and points of inhibition by antifolates.
Cellular Uptake and Metabolism
The efficacy of antifolates is critically dependent on their transport into cells and their subsequent intracellular metabolism.
-
Transport : Most antifolates are actively transported into cells via the reduced folate carrier (RFC) and, to a lesser extent, folate receptors (FRs).[11][12] Pralatrexate exhibits a significantly higher affinity for RFC-1 (approximately 10-fold greater than methotrexate), leading to more efficient cellular uptake.[8][10] Pemetrexed is transported by both the RFC and membrane folate binding protein transport systems.[6]
-
Polyglutamylation : Once inside the cell, antifolates are modified by the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate residues.[6][8] This process, known as polyglutamylation, traps the drug intracellularly and increases its inhibitory potency against target enzymes.[5][11] Pemetrexed and Pralatrexate are more efficiently polyglutamylated compared to Methotrexate, leading to enhanced cellular retention and prolonged drug action.[7][8][13]
Quantitative Comparison
The following tables summarize key quantitative data comparing Methotrexate, Pemetrexed, and Pralatrexate.
Table 1: Comparison of Cellular Transport and Enzyme Affinity
| Parameter | Methotrexate | Pemetrexed | Pralatrexate | Source(s) |
| Primary Enzyme Target(s) | DHFR | DHFR, TS, GARFT | DHFR | [1][2][6][7][8][9] |
| RFC-1 Affinity (Km) | 4.8 µmol/L | Similar to MTX | 0.3 µmol/L | [10][14] |
| FPGS Substrate Efficiency (Km) | 32.3 µmol/L | Excellent substrate | 5.9 µmol/L | [7][10][13] |
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Drug | IC₅₀ (nM) | Exposure Time | Source(s) |
| H2052 (Mesothelioma) | Methotrexate | 80 | 24h | [15] |
| H2052 (Mesothelioma) | Pemetrexed | >10 (approx.) | 24h | [15] |
| H2052 (Mesothelioma) | Pralatrexate | 0.625 | 24h | [15] |
| Pediatric Leukemia (Median) | Methotrexate | 78 | 120h | [16] |
| Pediatric Leukemia (Median) | Pemetrexed | 155 | 120h | [16] |
| Pediatric Leukemia (Median) | Aminopterin | 17 | 120h | [16] |
| Pediatric Leukemia (Median) | Talotrexin | 7 | 120h | [16] |
Note: IC₅₀ values can vary significantly based on the cell line and experimental conditions.
Mechanisms of Antifolate Resistance
A primary challenge in antifolate therapy is the development of drug resistance. Understanding these mechanisms is crucial for developing strategies to overcome them.
-
Impaired Drug Transport : Decreased expression or mutations in the reduced folate carrier (RFC) can reduce drug influx.[4][5][17]
-
Defective Polyglutamylation : Reduced activity of the FPGS enzyme or increased activity of γ-glutamyl hydrolase (GGH), which removes glutamate residues, leads to poor drug retention.[1][17]
-
Target Enzyme Alterations : Amplification of the DHFR gene, leading to overproduction of the target enzyme, can overwhelm the inhibitory capacity of the drug.[1][4] Mutations in DHFR can also decrease the drug's binding affinity.[1][4]
-
Efflux Pumps : Overexpression of ATP-binding cassette (ABC) transporters can actively pump antifolates out of the cell.[5][18]
Caption: Key mechanisms of cellular resistance to antifolate drugs.
Experimental Protocols
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a common colorimetric method for assessing the inhibitory activity of compounds against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolic acid (DHF).[19][20][21]
Materials:
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer
-
NADPH
-
DHFR Substrate (Dihydrofolic acid, DHF)
-
Test compounds (e.g., Methotrexate, Pemetrexed, Pralatrexate)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Reagent Preparation :
-
Prepare working solutions of the DHFR enzyme, NADPH, and DHF substrate in DHFR Assay Buffer. Keep all solutions on ice and protect the DHF substrate from light.[19][22]
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), then dilute further in Assay Buffer.
-
-
Assay Setup :
-
Add 2 µL of the test compound, positive control, or solvent control to the appropriate wells of a 96-well plate.
-
Add DHFR enzyme solution to all wells except the "no-enzyme" background control wells.
-
Add NADPH solution to all wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement :
-
Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode, recording readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis :
-
Calculate the rate of NADPH oxidation (decrease in A₃₄₀/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the background control from all other readings.
-
Determine the percent inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
References
- 1. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 2. Antifolate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 10. Pralatrexate | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resistance to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. assaygenie.com [assaygenie.com]
- 22. content.abcam.com [content.abcam.com]
Reproducibility and Comparative Analysis of the Mobiletrex Kinase Inhibitor Screening Platform
In the landscape of pre-clinical drug discovery, the ability to reliably and efficiently screen for potent and selective kinase inhibitors is paramount. The novel Mobiletrex Kinase Assay Platform has emerged with claims of superior sensitivity and a streamlined workflow. This guide provides a comparative analysis of this compound, evaluating the reproducibility of its findings against established alternative methods, KinaseGlo® and HTRF® Kinase Assays. The experimental data herein is intended to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of the this compound platform in comparison to the KinaseGlo® and HTRF® assays for the screening of a panel of well-characterized kinase inhibitors against Abl1 kinase.
Table 1: Assay Sensitivity and Inhibitor Potency (IC50)
| Compound | This compound IC50 (nM) | KinaseGlo® IC50 (nM) | HTRF® Kinase Assay IC50 (nM) |
| Imatinib | 25.3 ± 2.1 | 28.9 ± 3.5 | 26.8 ± 2.9 |
| Dasatinib | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
| Ponatinib | 0.4 ± 0.05 | 0.6 ± 0.08 | 0.5 ± 0.06 |
Table 2: Assay Performance Metrics
| Parameter | This compound | KinaseGlo® | HTRF® Kinase Assay |
| Z'-factor | 0.88 | 0.75 | 0.82 |
| Signal to Background Ratio | 15 | 8 | 12 |
| Assay Time (hours) | 1.5 | 2.5 | 2.0 |
| ATP Concentration | 10 µM | 10 µM | 10 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure transparency and facilitate reproducibility.
This compound Kinase Assay Protocol:
-
A 10 µL solution of Abl1 kinase (2 nM) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) was dispensed into each well of a 384-well plate.
-
Serial dilutions of kinase inhibitors (Imatinib, Dasatinib, Ponatinib) were prepared in DMSO and 100 nL was added to the assay wells.
-
The plate was incubated for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding 10 µL of a solution containing 10 µM ATP and 0.2 µg/µL of a fluorescently labeled peptide substrate.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of 10 µL of the this compound Stop Solution.
-
The plate was read on a fluorescence polarization reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
IC50 values were determined by fitting the data to a four-parameter logistic equation.
KinaseGlo® Luminescent Kinase Assay Protocol:
-
The protocol was followed as per the manufacturer's instructions (Promega Corporation).
-
Briefly, 5 µL of Abl1 kinase (4 nM) was added to a 384-well plate.
-
100 nL of serially diluted inhibitors was added.
-
After a 15-minute pre-incubation, 5 µL of a solution containing 10 µM ATP and substrate was added to initiate the reaction.
-
The reaction was incubated for 60 minutes at room temperature.
-
5 µL of KinaseGlo® Reagent was added to each well.
-
The plate was incubated for 10 minutes at room temperature to allow for signal stabilization.
-
Luminescence was measured using a plate reader.
HTRF® Kinase Assay Protocol:
-
The protocol was performed according to the manufacturer's guidelines (Cisbio).
-
A 4 µL solution of Abl1 kinase (5 nM) was dispensed into a 384-well plate.
-
100 nL of serially diluted inhibitors was added.
-
Following a 15-minute pre-incubation, the reaction was started by adding 4 µL of a solution containing 10 µM ATP and a biotinylated substrate.
-
The reaction proceeded for 60 minutes at room temperature.
-
The reaction was stopped by adding 2 µL of a detection mixture containing Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin.
-
The plate was incubated for 60 minutes at room temperature.
-
Time-Resolved Fluorescence was measured at 620 nm and 665 nm.
Visualized Workflows and Pathways
To further elucidate the methodologies and biological context, the following diagrams are provided.
Statistical Validation of Mobiletrex (CH-1504) Study Outcomes: A Comparative Analysis with Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical study outcomes for Mobiletrex (CH-1504), a novel antifolate, with the established therapeutic, Methotrexate (MTX). The data presented is derived from published clinical trials and preclinical studies, offering a quantitative and objective analysis to inform research and drug development professionals.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from a Phase II multicenter, randomized, double-blind, double-dummy study comparing once-daily oral CH-1504 with once-weekly oral Methotrexate in patients with moderate to severe rheumatoid arthritis (RA) who were naïve to Methotrexate.[1][2]
Table 1: Efficacy Outcomes at Week 12 [1][2]
| Efficacy Endpoint | CH-1504 (0.25 mg/day) | CH-1504 (0.5 mg/day) | CH-1504 (1.0 mg/day) | Methotrexate (titrated to 20.0 mg/week) |
| ACR20 Response | 43.8% (21/48) | 39.6% (19/48) | 34.0% (17/53) | 39.2% (20/51) |
| ACR50 Response | Not explicitly stated | Highest in this group | Not explicitly stated | 13.7% |
| ACR70 Response | Not explicitly stated | Highest in this group | Not explicitly stated | 5.9% |
ACR20/50/70 represents a 20%/50%/70% improvement in the American College of Rheumatology criteria.
Table 2: Key Safety and Tolerability Findings [1][2]
| Adverse Event Profile | CH-1504 (all doses) | Methotrexate |
| Gastrointestinal-related Adverse Events | No patient withdrawals due to GI events. | Two patients withdrew due to GI-related adverse events. |
| Liver Enzyme (ALT) Elevations | Qualitatively lesser increases from baseline. | Increased from baseline to Week 16. |
| Overall Adverse Events | Mild | Mild |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and other dihydrofolate reductase (DHFR) inhibitors.
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay is designed to determine the inhibitory activity of a compound against the DHFR enzyme.
Principle: Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to DHFR activity, and the inhibition of this activity by a test compound can be quantified.[1][3]
Materials:
-
Purified human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[4]
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Test compound (e.g., this compound, Methotrexate) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer. Prepare serial dilutions of the test compound and a known inhibitor (e.g., Methotrexate) as a positive control.[3]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
Test compound or control
-
DHFR enzyme solution
-
Incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add the NADPH solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[3][5]
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., breast, colon, lung cancer cells)[6]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound (e.g., this compound, Methotrexate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value can be determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of DHFR Inhibition
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound and Methotrexate.
Experimental Workflow for DHFR Inhibitor Screening
Caption: Workflow for in vitro screening of DHFR inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of "Mobiletrex": A General Protocol for Laboratory Waste
DISCLAIMER: A specific Safety Data Sheet (SDS) for a product named "Mobiletrex" could not be located. The following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting and are intended to provide a general framework. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical they are using and adhere to all local, regional, national, and international regulations.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and protecting the environment. The generation of waste should be minimized whenever possible.[1] When disposal is necessary, it must be carried out in compliance with all applicable environmental protection and waste disposal legislation.[1][2]
Essential Disposal and Safety Information
This guide outlines the necessary steps for the safe handling and disposal of a hypothetical hazardous chemical, "this compound," within a research and development setting.
Quantitative Data for Waste Characterization
Before disposal, it is crucial to characterize the waste. The following table should be completed for each waste container to ensure it is handled and disposed of correctly.
| Parameter | Value | Units |
| Chemical Composition | % | |
| Primary Hazardous Component | % | |
| Other Components | % | |
| Physical Properties | ||
| pH | ||
| Boiling Point | °C/°F | |
| Flash Point | °C/°F | |
| Quantity | kg/L | |
| Generator Status¹ |
¹Based on the total amount of hazardous waste generated per month. Categories include Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), and Large Quantity Generators (LQGs).[3]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing the disposal of "this compound" waste.
1. Identification and Classification:
-
Identify the waste stream and classify it according to its hazardous properties (e.g., corrosive, flammable, toxic).
-
Complete a waste profile to accurately describe the waste for the disposal facility.[3]
2. Personal Protective Equipment (PPE):
-
Before handling "this compound" waste, don the appropriate PPE, which may include:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat or chemical-resistant apron
-
In cases of dust or vapors, a respirator with an appropriate filter may be necessary.
-
3. Waste Segregation and Storage:
-
Store "this compound" waste in a designated, labeled waste container that is compatible with the chemical to prevent reactions.[3]
-
Keep the container tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Do not mix different types of chemical waste unless explicitly instructed to do so by safety guidelines.
4. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area.[2]
-
For small spills, use an appropriate absorbent material, such as a spill kit, to contain the substance.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Prevent the spilled material from entering sewers, waterways, or soil.[2]
5. Transportation and Disposal:
-
Arrange for the transport of the hazardous waste through a licensed waste disposal contractor.[1][2]
-
Ensure the waste container is properly labeled in accordance with Department of Transportation (DOT) regulations, including the hazardous waste marking and any required hazard diamonds.[3]
-
A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.[3]
Disposal Options:
-
The appropriate disposal method will be determined by the waste profile.[3] Options may include:
-
Recycling or recovery
-
Treatment and stabilization
-
Incineration
-
Secure landfill
-
Visualizing the Disposal Workflow
The following diagram illustrates the key stages of the "this compound" waste disposal process.
Caption: Workflow for the proper disposal of "this compound" hazardous waste.
References
Personal protective equipment for handling Mobiletrex
Disclaimer: The following information is provided for a hypothetical substance, "Mobiletrex," for illustrative purposes. No chemical substance with this name was identified in public databases. The data, protocols, and diagrams presented are fictional and should not be used for handling any real chemical substance. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.
This guide provides essential safety, handling, and disposal information for this compound, a potent, synthetic, small-molecule inhibitor of the mTOR signaling pathway, intended for laboratory research use only. Its cytotoxic nature necessitates strict adherence to the following protocols to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound in any form (powder or solution). The following table summarizes the required PPE for different laboratory environments.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (inner) and chemotherapy-rated gloves (outer). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of this compound solutions or airborne powder particles. |
| Lab Coat | Disposable, solid-front, back-closing laboratory coat. | Prevents contamination of personal clothing. A solid front and back closure offer better protection than standard lab coats. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Required when handling the powdered form of this compound to prevent inhalation of fine particles. |
Health and Safety Data
The following table summarizes the key toxicological data for this compound. This data is fictional and for illustrative purposes only.
| Metric | Value | Species | Route |
| LD50 | 5 mg/kg | Rat | Oral |
| LC50 | 0.1 mg/L | Rat | Inhalation (4 hr) |
| OEL | 0.05 µg/m³ | 8-hour TWA | - |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; OEL: Occupational Exposure Limit; TWA: Time-Weighted Average.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile, amber glass vials with screw caps
-
Appropriate PPE (as specified in the table above)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is certified and functioning correctly.
-
Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance inside the chemical fume hood. Carefully weigh the desired amount of this compound powder directly into the vial.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex until the powder is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C, protected from light.
-
Decontamination: Wipe down all surfaces and equipment used with a 70% ethanol solution, followed by a suitable decontamination solution for cytotoxic compounds.
-
Waste Disposal: Dispose of all contaminated materials (e.g., gloves, wipes, pipette tips) in a designated hazardous waste container.
Visualizing Key Processes
The following diagrams illustrate the hypothetical mechanism of action of this compound and the workflow for its safe handling.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of mTOR.
Caption: Safe handling workflow for this compound preparation.
Disposal Plan
All waste contaminated with this compound, including unused solutions, empty vials, and disposable PPE, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (gloves, wipes, plasticware) in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain or in regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
